molecular formula C25H25NO5 B10783587 Coh-000; coh 000

Coh-000; coh 000

Cat. No.: B10783587
M. Wt: 419.5 g/mol
InChI Key: UFPINDDCTUCUSA-ABGUIGEDSA-N
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Description

Coh-000; coh 000 is a useful research compound. Its molecular formula is C25H25NO5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coh-000; coh 000 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coh-000; coh 000 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

dimethyl 1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

InChI

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m1/s1

InChI Key

UFPINDDCTUCUSA-ABGUIGEDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

COH-000: Discovery and Development of a First-in-Class SUMO E1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Post-translational modifications by small ubiquitin-like modifiers (SUMO) are fundamental to cellular homeostasis, regulating protein localization, transcription, and DNA damage repair. In oncology, hyperactive SUMOylation is frequently hijacked by cancer cells to sustain oncogenic signaling, particularly in c-Myc and K-Ras driven malignancies. 1 has emerged as a breakthrough in targeted therapy: a first-in-class, highly specific, allosteric, and irreversible covalent inhibitor of the SUMO E1 activating enzyme (SAE)[1]. By targeting a previously unknown cryptic pocket, COH-000 bypasses the toxicity associated with traditional ATP-competitive inhibitors, offering a novel therapeutic paradigm for colorectal and pancreatic cancers[2][3].

The Biological Imperative: SUMOylation in Oncology

The SUMOylation cascade is initiated by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and Uba2. SAE activates mature SUMO in an ATP-dependent manner, forming a high-energy E1-SUMO thioester intermediate. The SUMO moiety is then transferred to the E2 conjugating enzyme (Ubc9) and subsequently ligated to target proteins[4].

In tumors with high MYC activity, SAE knockdown induces synthetic lethality. Therefore, pharmacological blockade of SAE presents a highly selective vulnerability in cancer cells[4].

Pathway SUMO Mature SUMO Protein SAE SUMO E1 Enzyme (SAE1/Uba2) SUMO->SAE Thioester E1-SUMO Thioester Intermediate SAE->Thioester Adenylation & Thioesterification ATP ATP ATP->SAE E2 Ubc9 (E2 Conjugating Enzyme) Thioester->E2 Transesterification Target Target Protein (e.g., c-Myc) E2->Target SUMOylation & Target Modulation COH000 COH-000 Inhibitor COH000->SAE Covalent Allosteric Blockade

Fig 1. SUMOylation cascade and the specific allosteric intervention point of COH-000 at the E1 enzyme.

Molecular Mechanism of Action (MoA)

Unlike other SAE inhibitors (such as ML-792 or TAK-981) that form SUMO adducts, COH-000 directly attacks the E1 enzyme through a unique allosteric mechanism[5].

  • Cryptic Pocket Engagement: COH-000 binds to a deep, cryptic allosteric pocket located at the interface of the Aos1/Uba2 subunits. This pocket is completely hidden in the apo state and only becomes accessible through dynamic structural breathing of the enzyme[6].

  • Covalent Anchoring: The molecule features a highly specialized 7-oxabicyclo[2.2.1]hept-2-ene warhead . Once nestled in the allosteric pocket, this warhead undergoes an irreversible covalent reaction with the Cys30 residue of the Uba2 subunit[5][7].

  • Conformational Silencing: Covalent attachment forces a massive conformational shift, specifically causing the complete disordering of the g1/g2 helices within the adenylation active domain (AAD). This structural collapse physically blocks ATP and SUMO from entering the active site, locking the enzyme in an inactive state[6].

MOA Drug COH-000 Pocket Cryptic Allosteric Pocket (Aos1/Uba2 Interface) Drug->Pocket Non-covalent binding Covalent Covalent Adduct (Uba2-Cys30 via Warhead) Pocket->Covalent Thioester bond formation Conform Conformational Shift (g1/g2 Helices Disorder) Covalent->Conform Structural allostery Inhibition Adenylation Blocked (Inactive SAE State) Conform->Inhibition Functional silencing

Fig 2. Step-by-step molecular mechanism of COH-000 inducing allosteric inhibition of SUMO E1.

Quantitative Pharmacological Profile

The structural uniqueness of COH-000 translates into an exceptional pharmacological profile, characterized by high potency and near-absolute target specificity.

Pharmacological ParameterValueMechanistic Significance
Primary Target SUMO E1 (SAE1/Uba2)Initiates the entire downstream SUMOylation cascade.
Binding Site Cryptic allosteric pocketAvoids ATP-site competition, eliminating off-target kinase toxicity.
Covalent Anchor Uba2-Cys30Irreversible binding ensures a prolonged pharmacodynamic effect.
In Vitro IC50 ~0.2 μMHighly potent inhibition of SUMOylation[1][8].
Selectivity >500-fold vs. UbiquitylationPreserves essential proteasomal degradation pathways[1][9].

Preclinical Discovery & Validation Workflows

To ensure scientific integrity and reproducibility, the discovery and validation of COH-000 relied on self-validating experimental systems designed to rule out false positives and confirm on-target causality.

Protocol 1: High-Throughput Screening (HTS) & Biochemical Validation

Causality & Logic: To identify non-ATP competitive inhibitors from a library of 290,921 compounds[5], the assay was engineered to detect downstream E1-SUMO thioester formation. A critical design choice was the precise calibration of Dithiothreitol (DTT). While DTT is required to keep catalytic cysteines reduced, excessive amounts would quench the covalent warhead of COH-000.

Step-by-Step Methodology:

  • Reagent Preparation: Express and purify recombinant SAE (E1), Ubc9 (E2), GST-SUMO, and His6-RanGAP1. Prepare assay buffer: 50 mM Tris-HCl pH 7.4, 0.3 mM DTT, 10 mM MgCl2, and 0.005% Tween-20[8].

  • Assay Assembly: In 1536-well white microplates, dispense 2 μL of Mixture 1 (12.5 nM SAE and 100 nM His6-RanGAP1 in assay buffer)[8].

  • Compound Addition: Using an acoustic liquid handler, transfer 70 nL of the compound library (2 mM stock in DMSO) into the wells[8]. Incubate to allow for non-covalent intermediate formation and subsequent covalent binding.

  • Reaction Initiation: Add 2 μL of Mixture 2 (20 mM ATP, 12.5 nM E2, and 30 nM GST-SUMO in assay buffer)[8].

  • Detection & Self-Validation: Quantify SUMOylated RanGAP1 via FRET. Counter-screen all hits against a Ubc13-mediated poly-ubiquitylation assay up to 100 μM. Validation Check: True hits must show >500-fold selectivity for SUMOylation over ubiquitylation[4][8].

Protocol 2: In Vivo Xenograft Efficacy & Pharmacodynamics

Causality & Logic: HCT-116 colorectal cancer cells were selected due to their well-documented dependency on c-Myc. Furthermore, because COH-000 binding induces structural changes that lead to the ubiquitylation and degradation of SAE2[4], measuring SAE2 depletion serves as a definitive, self-validating biomarker of on-target engagement in vivo.

Step-by-Step Methodology:

  • Inoculation: Inject 5×10⁶ exponentially growing HCT-116 cells subcutaneously into the right flank of Es1e/SCID mice[8].

  • Randomization: Monitor tumor growth bi-weekly. Once tumors become palpable (~100–150 mm³), randomize mice into vehicle control and COH-000 treatment cohorts.

  • Dosing Regimen: Formulate COH-000 in a CMC-Na suspension[10]. Administer via intraperitoneal (i.p.) injection daily for 14 consecutive days[8].

  • Tumor Kinetics: Measure tumor volume using digital calipers, calculating volume as

    
    .
    
  • Pharmacodynamic Endpoint Analysis: Euthanize mice and harvest tumor tissues. Perform Western blot analysis on tumor lysates. Validation Check: Confirm on-target efficacy by quantifying the reduction of SAE2 levels, the induction of miR-34b, and the subsequent downregulation of c-Myc expression[8][11].

Future Perspectives: Computational Dynamics and SAR

Despite the success of COH-000, optimizing covalent allosteric inhibitors presents unique challenges. The X-ray crystal structure of the covalent COH-000-bound SUMO E1 complex initially showed discrepancies with Structure-Activity-Relationship (SAR) data regarding analog efficacy.

Recent advancements utilizing6 simulations have resolved this by uncovering a critical low-energy non-covalent binding intermediate that occurs just prior to thioester bond formation[6]. Understanding this transient state is now guiding the next generation of rational drug design, allowing medicinal chemists to optimize the non-covalent affinity of the scaffold before the warhead engages Cys30, paving the way for even more potent SUMOylation inhibitors for clinical translation.

References

  • [1] MedChemExpress. COH000 | SUMO E1 Inhibitor. 1

  • [2] Axon Medchem. COH000 | SUMO E1 inhibitor | Axon 2935. 2

  • [11] Cancer Research Network. COH000 is an Allosteric, Covalent and Irreversible Inhibitor of SUMO-Activating Enzyme. 11

  • [8] TargetMol. COH000 | E1/E2/E3 Enzyme. 8

  • [10] Selleck Chemicals. COH000 | E1 Activating inhibitor | CAS 1534358-79-6. 10

  • [9] ProbeChem. Ubiquitin-activating Enzyme (E1) (inhibitors, antagonists, agonists). 9

  • [4] PMC (NIH). Current Status of SUMOylation Inhibitors. 4

  • [3] mediaTUM. The Role of FRA1 and SUMOylation in Pancreatic Cancer. 3

  • [5] ResearchGate. COH000 targets a cryptic binding site on SUMO E1. 5

  • [7] ResearchGate. COH000 exploits allosteric coupling of the SUMO E1 adenylation and SCCH...7

  • [6] PMC (NIH). Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1. 6

Sources

Unlocking Cryptic Allostery: The Biological Functions and Therapeutic Potential of SUMOylation Inhibition by Coh-000

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: Overcoming the E1 Bottleneck

Post-translational modification by Small Ubiquitin-like Modifiers (SUMO) is a critical regulatory mechanism governing protein stability, nuclear transport, and transcriptional networks. In oncology, dysregulated SUMOylation is frequently hijacked by cancer cells to maintain stemness and stabilize oncogenes such as c-Myc 1.

Historically, developing inhibitors for the SUMO-activating enzyme (SAE, a heterodimer of SAE1 and SAE2/Uba2) has been challenging. Most early-generation inhibitors targeted the ATP-binding pocket. Because this pocket is highly conserved across other ubiquitin-like (Ubl) activating enzymes (e.g., UAE, NAE), these compounds suffered from poor selectivity and high off-target toxicity.

Coh-000 represents a paradigm shift in E1 ligase pharmacology. As a first-in-class, highly specific, covalent allosteric inhibitor, Coh-000 bypasses the ATP-binding site entirely 2. This whitepaper dissects the structural mechanics of Coh-000, its downstream biological consequences, and provides self-validating experimental workflows for researchers investigating SUMOylation pathways.

Mechanistic Foundation: The Architecture of Allosteric Inhibition

The SUMOylation cascade is initiated by SAE, which adenylates the C-terminus of SUMO and forms a high-energy thioester bond before transferring it to the E2 conjugating enzyme, UBC9 3.

Coh-000 intercepts this process through a unique structural mechanism:

  • Cryptic Pocket Engagement: Coh-000 binds to a cryptic pocket in the SAE2 (Uba2) subunit that is completely buried in the apo (unbound) state of the enzyme 2.

  • Covalent Adduct Formation: The compound forms an irreversible covalent bond specifically with the Cys30 residue of SAE2 [[4]]().

  • Conformational Lock: Binding induces a massive 180° rotation of the catalytic cysteine-containing SCCH domain. This structural rearrangement disassembles the active site, locking the enzyme in an inactive conformation that is incapable of catalyzing SUMO adenylation 2.

ConformationalLock A Apo SAE1/SAE2 (Dynamic State) B Cryptic Pocket Exposure A->B C Coh-000 Binding (Cys30 Covalent Adduct) B->C D SCCH Domain 180° Rotation C->D Allosteric Shift E Active Site Disassembly D->E F Inactive Enzyme (Locked Conformation) E->F

Caption: Structural mechanism of Coh-000 inducing a conformational lock in SUMO E1.

Biological Consequences of Coh-000-Mediated Inhibition

The pharmacological blockade of SAE by Coh-000 triggers a cascade of biological events that are highly detrimental to cancer cell survival, particularly in colorectal cancer (CRC) and lymphoma models.

Enzyme Degradation and Global SUMOylation Collapse

Unlike reversible inhibitors, the covalent binding of Coh-000 alters the structural integrity of SAE2, marking it for ubiquitin-mediated proteasomal degradation in vivo 4. This results in a rapid depletion of nuclear SUMOylated proteins and an accumulation of free SUMO in the cytosol.

Disruption of c-Myc Oncogenic Signaling

The proto-oncogene c-Myc relies heavily on SUMOylation for protein stability and transcriptional activity. Coh-000 disrupts this axis through a dual mechanism:

  • Direct Destabilization: Loss of global SUMOylation prevents the direct stabilization of c-Myc by SUMO-interacting networks.

  • miRNA-Mediated Suppression: Coh-000 treatment induces the expression of the microRNA miR-34b/c. This miRNA directly targets the 3'-UTR of c-Myc mRNA, leading to potent translational suppression 5.

Eradication of Cancer Stemness and Induction of Apoptosis

By collapsing the c-Myc signaling network, Coh-000 drastically reduces tumor growth in HCT116 mouse xenograft models, inducing intratumoral apoptosis and stripping cancer cells of their stemness and chemoresistance 6.

BiologicalPathway Coh Coh-000 Treatment SAE SAE2 Inhibition & Ub-Mediated Degradation Coh->SAE SUMO Loss of Nuclear SUMOylation SAE->SUMO miR Upregulation of miR-34b/c SUMO->miR Transcriptional De-repression cMyc Suppression of c-Myc Translation miR->cMyc mRNA Targeting Apop Apoptosis & Loss of Stemness cMyc->Apop

Caption: Coh-000 mediated suppression of c-Myc and induction of apoptosis via miR-34b/c.

Quantitative Profiling & Selectivity

The allosteric nature of Coh-000 grants it an exceptional selectivity profile compared to traditional ATP-competitive inhibitors.

ParameterValue / ObservationBiological Significance
Primary Target SAE1/SAE2 (SUMO E1)Blocks the apex of the SUMOylation cascade.
Binding Site Cys30 of SAE2 (Uba2)Cryptic pocket binding avoids ATP competition [[2]]().
IC₅₀ (In Vitro SUMOylation) ~0.2 µMHighly potent biochemical inhibition 6.
Selectivity (vs. Ubiquitylation) >500-foldEnsures ubiquitin-proteasome system (UPS) remains functional [[7]]().
Selectivity (vs. NAE) >50-fold (at 10 µM)Prevents off-target NEDDylation blockade 6.
In Vivo Efficacy Dose 10 mg/kg (Mouse Xenograft)Sufficient to reduce tumor growth and c-Myc expression 6.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific genetic and biochemical controls to definitively prove that observed phenotypes are the direct, causal result of Coh-000's on-target activity.

Protocol 1: In Vitro Transthiolation Assay (Biochemical Validation)

Objective: Quantify the inhibition of SUMO1 transfer to the E2 enzyme (UBC9) while proving the precise allosteric mechanism.

Causality & Rationale: Traditional assays measuring ATP consumption cannot distinguish between true allosteric inhibition and ATP-competitive off-target effects. By tracking the physical transfer of SUMO1 to UBC9 in the presence of a Cys30Ala mutant, we isolate the covalent mechanism. If Coh-000 fails to inhibit the Cys30Ala mutant, it definitively proves that Cys30 is the exclusive functional target.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant wild-type (WT) SAE1/SAE2, Cys30Ala mutant SAE1/SAE2, UBC9, and GST-SUMO1.

  • Compound Incubation: Pre-incubate 50 nM WT SAE or Cys30Ala SAE with a titration series of Coh-000 (0.01 µM to 10 µM) in assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.005% Tween-20) for 30 minutes at room temperature.

  • Reaction Initiation: Add 1 µM UBC9, 1 µM GST-SUMO1, and 1 mM ATP to initiate the transthiolation reaction.

  • Quenching: After 15 minutes, quench the reaction using non-reducing SDS sample buffer (to preserve the E2~SUMO thioester bond).

  • Detection: Resolve by SDS-PAGE and perform Western blotting against UBC9.

  • Validation Check: WT SAE should show a dose-dependent loss of the higher molecular weight UBC9~SUMO1 band (IC₅₀ ~0.2 µM). The Cys30Ala mutant must show complete resistance to Coh-000, validating the allosteric covalent site.

Protocol 2: Cellular SUMOylation & Rescue Assay (Phenotypic Validation)

Objective: Confirm that Coh-000-induced apoptosis in CRC cells is strictly due to SAE2 inhibition.

Causality & Rationale: Observing a drop in global SUMOylation is insufficient to prove on-target cytotoxicity, as general cell stress can alter SUMO profiles. By engineering a parallel cell line with SAE2 overexpression, we create a self-validating system. If Coh-000-induced apoptosis is rescued by SAE2 overexpression, it confirms that cell death is a direct causal result of SAE2 inhibition 8.

Step-by-Step Methodology:

  • Cell Culture: Culture HCT116 human colon cancer cells in McCoy's 5A medium supplemented with 10% FBS.

  • Transfection (The Rescue Control): Transfect half the cell population with a plasmid overexpressing SAE2 (pcDNA3.1-SAE2) and the other half with an empty vector control 24 hours prior to treatment.

  • Treatment: Treat both cohorts with 1 µM Coh-000 or DMSO vehicle for 24 to 48 hours.

  • Immunofluorescence (Target Engagement): Fix a subset of cells and stain for SUMO1/2. Validate that Coh-000 causes a redistribution of SUMO from the nucleus to the cytosol in empty-vector cells.

  • Apoptosis Quantification: Harvest the remaining cells, stain with Annexin V-FITC/PI, and analyze via flow cytometry.

  • Validation Check: Empty vector cells should exhibit >40% apoptosis. The SAE2-overexpressing cohort should exhibit significantly reduced apoptosis, proving that the toxicity of Coh-000 is on-target and driven by SAE2 depletion.

Conclusion

Coh-000 has redefined the boundaries of targeting the ubiquitin-proteasome and SUMOylation systems. By exploiting a previously unknown cryptic pocket and locking the SCCH domain via covalent modification of Cys30, Coh-000 achieves unparalleled selectivity. Its ability to trigger SAE2 degradation, upregulate miR-34b/c, and collapse c-Myc signaling positions it as a highly valuable pharmacological tool and a promising foundation for next-generation anti-cancer therapeutics.

References

  • [7] COH000 | SUMO E1 Inhibitor - MedchemExpress.com. MedChemExpress. 7

  • [8] COH000 | E1/E2/E3 Enzyme - TargetMol. TargetMol. 8

  • [3] SUMO: From Bench to Bedside. Physiological Reviews. 3

  • [2] Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme. Nature Communications (via NIH/PMC). 2

  • [4] Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme. Cell Chemical Biology (via NIH/PubMed). 4

  • [5] Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme (Full Text). Cell Chemical Biology (via NIH/PMC). 5

  • [6] COH000 (CAS Number: 1534358-79-6). Cayman Chemical. 6

  • [1] Distinctive tumorigenic significance and innovative oncology targets of SUMOylation. Theranostics. 1

Sources

Technical Guide: COH-000 Modulation of Cancer Cell Signaling via SUMO E1 Inhibition

[1][2]

Executive Summary

COH-000 is a first-in-class, covalent allosteric inhibitor of the SUMO-activating enzyme (SAE) , specifically targeting the SAE2 (UBA2) subunit.[1] Unlike traditional ATP-competitive inhibitors, COH-000 exploits a cryptic allosteric pocket, forming a covalent bond with Cysteine-30 (Cys30) .[1] This unique mechanism confers high selectivity (>500-fold) for SUMOylation over ubiquitination and neddylation.[1]

By blocking the initial step of the SUMOylation cascade, COH-000 triggers a collapse of global protein SUMOylation, leading to the downregulation of critical oncogenic drivers—most notably c-Myc —and the induction of apoptosis in solid tumors (e.g., colorectal cancer) and hematological malignancies.[1]

Molecular Mechanism of Action (MOA)[2]

Target Engagement: The Allosteric Lock

The Small Ubiquitin-like Modifier (SUMO) pathway is essential for post-translational modification (PTM) regulating nuclear transport, DNA repair, and transcriptional control.[1] The pathway initiates with the E1 enzyme, a heterodimer of SAE1 and SAE2 (UBA2) .[1]

  • Physiological Process : SAE utilizes ATP to adenylate SUMO, forming a high-energy thioester bond between the C-terminus of SUMO and a catalytic cysteine on SAE2.[1][2]

  • COH-000 Intervention : COH-000 binds to a non-catalytic, allosteric site on SAE2.[1][2] It functions as a "molecular wedge," inducing a conformational change that prevents the enzyme from catalyzing the adenylation of SUMO.[1]

  • Covalent Binding : The inhibitor forms a specific covalent adduct with Cys30 of SAE2. This residue is distinct from the catalytic cysteine (Cys173), ensuring that COH-000 does not simply compete with ATP or SUMO but structurally inactivates the enzyme.[1]

Pathway Diagram: SUMO E1 Inhibition

The following diagram illustrates the disruption of the SUMOylation cascade by COH-000.[2]

COH000_MOACOH000COH-000(Inhibitor)SAE_InhibitedSAE-COH000 Adduct(Inactive)COH000->SAE_InhibitedSAE_ComplexSAE1/SAE2(E1 Enzyme)SAE_Complex->SAE_InhibitedCovalent Binding(Cys30)ThioesterE1-SUMOThioesterSAE_Complex->ThioesterAdenylationATPATPATP->ThioesterSUMO_PreSUMO (Mature)SUMO_Pre->ThioesterSubstrateOncogenic Substrates(e.g., c-Myc)SAE_Inhibited->SubstrateBLOCKSSignalingE2_Ubc9Ubc9(E2 Enzyme)Thioester->E2_Ubc9TransthioesterificationE2_Ubc9->SubstrateConjugation

Figure 1: Mechanism of COH-000 inhibition.[1] Red arrows indicate the inhibitory pathway; dotted lines represent the physiological process blocked by the drug.[1]

Downstream Signaling Effects[2][4]

The c-Myc Axis

A primary downstream effect of COH-000 is the destabilization of c-Myc .[1]

  • Mechanism : c-Myc stability and transcriptional activity are heavily regulated by SUMOylation.[1] SUMOylation of c-Myc (or its co-factors) often protects it from proteasomal degradation or enhances its nuclear localization.[1]

  • Effect of COH-000 : By stripping SUMO modifications, COH-000 promotes the rapid turnover of c-Myc and reduces its occupancy at target gene promoters.[1]

  • Outcome : Downregulation of Myc-driven proliferative programs, leading to cell cycle arrest (typically G2/M) and apoptosis.[1]

Quantitative Impact

The following table summarizes the potency of COH-000 across key metrics.

MetricValueContext
IC50 (Enzymatic) ~0.2 µMInhibition of SUMOylation in vitro
Selectivity >500-foldvs. Ubiquitination (UAE) and Neddylation (NAE)
Binding Site Cys30 (SAE2)Allosteric, covalent
Cellular Effect ApoptosisHCT-116 (Colorectal), Lymphoma lines

Experimental Protocols for Validation

To validate the efficacy of COH-000 in your specific cancer model, the following protocols are recommended. These move beyond simple "steps" to ensure causal verification of the MOA.

Protocol A: In Vitro SUMOylation Inhibition Assay

Purpose : To verify direct target engagement and enzymatic inhibition independent of cellular metabolism.[1]

  • Reagent Preparation :

    • Purified Recombinant Proteins: SAE1/SAE2 (E1), Ubc9 (E2), SUMO1 or SUMO2/3.[1]

    • Substrate: Recombinant RanGAP1 (a classic high-efficiency SUMO substrate).[1]

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP.[1]

  • Compound Treatment :

    • Incubate SAE1/SAE2 with increasing concentrations of COH-000 (0.01 µM – 10 µM) for 30 minutes at room temperature.

    • Rationale: Pre-incubation allows the slow-onset covalent bond to form at Cys30.[1]

  • Reaction Initiation :

    • Add ATP, SUMO, Ubc9, and RanGAP1.[1][3] Incubate for 60 minutes at 37°C.

  • Detection :

    • Stop reaction with SDS-PAGE loading buffer + reducing agent (DTT/BME).[1]

    • Readout : Western Blot using anti-RanGAP1 or anti-SUMO.[1]

    • Success Criteria : Disappearance of the higher molecular weight band corresponding to SUMO-RanGAP1.

Protocol B: Cellular SUMO-Conjugate Profiling

Purpose : To demonstrate global loss of SUMOylation in live cells.[1]

  • Cell Culture : Seed HCT-116 or relevant cancer cells to 70% confluence.[1]

  • Treatment : Treat with COH-000 (1-5 µM) for 4–12 hours.

    • Control: DMSO vehicle.

    • Positive Control: 20 mM N-Ethylmaleimide (NEM) in lysis buffer is critical to preserve SUMO conjugates during lysis (SUMO proteases are highly active).[1]

  • Lysis : Lyse cells in 2% SDS buffer containing 20 mM NEM. Boil immediately.

    • Scientific Integrity Note: Lysis without NEM or immediate boiling will result in false negatives due to rapid de-SUMOylation by SENPs.[1]

  • Western Blot Workflow :

WB_ProtocolStep1Cell Treatment(COH-000 vs DMSO)Step2Lysis + NEM(Inhibits SENPs)Step1->Step24-12 hrsStep3SDS-PAGE(Separation)Step2->Step3Boil 95°CStep4Immunoblot(Anti-SUMO1 / Anti-SUMO2/3)Step3->Step4ResultResult Analysis:Smear ReductionStep4->ResultCompare Lanes

Figure 2: Workflow for detecting global SUMOylation changes. Note the critical NEM addition step.

References

  • Lv, Z., et al. (2018). Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme.[1][4] Nature Communications, 9(1), 5145.[1][4]

  • Li, Y. J., et al. (2019). Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme.[1] Cell Chemical Biology, 26(2), 278-288.[1]

  • He, X., et al. (2017). A selective and potent small-molecule inhibitor of the SUMO-activating enzyme.[1] Nature Chemical Biology, 13, 1164–1171.[1] (Context for SAE inhibition mechanisms).

COH-000: Technical Guide to Efficacy & Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the efficacy, mechanism, and experimental validation of COH-000 , a first-in-class covalent allosteric inhibitor of the SUMO-activating enzyme (SAE).

Targeting SUMOylation in Oncology

Executive Summary

COH-000 is a highly specific, covalent allosteric inhibitor of the SUMO-activating enzyme (SAE) , also known as the E1 enzyme.[1] Unlike competitive inhibitors that target the ATP-binding pocket, COH-000 binds covalently to a cryptic allosteric cysteine residue (Cys30 ) on the UBA2 subunit of SAE.

Efficacy Profile:

  • Primary Proven Efficacy: Colorectal Cancer (demonstrated in HCT-116 xenograft models).

  • Mechanistic Potential: Myc-driven cancers (e.g., Breast, Lymphoma, Small Cell Lung Cancer) due to synthetic lethality between Myc hyperactivation and the SUMOylation stress response.

This guide details the molecular mechanism, specific cancer efficacy data, and validated protocols for reproducing these findings in a research setting.

Mechanism of Action (MoA)

The SUMOylation Cascade & COH-000 Intervention

SUMOylation is a post-translational modification essential for nuclear transport, DNA repair, and transcriptional regulation. Cancer cells, particularly those driven by c-Myc , upregulate this pathway to manage proteotoxic stress.

  • Activation (E1): The heterodimeric E1 enzyme (SAE1/UBA2) adenylates SUMO in an ATP-dependent manner.

  • Conjugation (E2): Activated SUMO is transferred to the E2 enzyme (Ubc9).[2]

  • Ligation (E3): E3 ligases transfer SUMO to specific substrate proteins (e.g., Myc, p53).

COH-000 Mechanism: COH-000 targets a "cryptic" pocket on the UBA2 subunit. It forms a covalent bond with Cys30 , locking the enzyme in an inactive conformation. This prevents the formation of the E1-SUMO thioester intermediate, effectively shutting down the entire downstream cascade.

Pathway Visualization

SUMO_Pathway cluster_0 SUMO Activation Cycle SUMO_Pre SUMO Precursor Mature_SUMO Mature SUMO (Gly-Gly) SUMO_Pre->Mature_SUMO Processing (SENP) SAE SAE1/UBA2 (E1 Enzyme) Mature_SUMO->SAE E1_SUMO E1-SUMO Thioester SAE->E1_SUMO ATP-Dependent Activation COH000 COH-000 (Inhibitor) COH000->SAE Covalent Binding (Cys30 of UBA2) Ubc9 Ubc9 (E2) E1_SUMO->Ubc9 Transthiolation Sumoylated_Sub SUMOylated Protein Ubc9->Sumoylated_Sub Ligation (E3) Substrate Target Protein (e.g., c-Myc) Substrate->Sumoylated_Sub Tumor_Growth Tumor_Growth Sumoylated_Sub->Tumor_Growth Promotes Survival

Figure 1: The SUMOylation cascade. COH-000 allosterically inhibits the SAE1/UBA2 complex by covalently modifying Cys30, preventing the formation of the E1-SUMO intermediate.

Therapeutic Efficacy by Cancer Type

A. Colorectal Cancer (Primary Efficacy)

The most robust data for COH-000 comes from colorectal carcinoma models.

  • Cell Line: HCT-116.

  • In Vitro Results: COH-000 inhibited SUMOylation with an IC50 of ~0.2 µM . It induced G2/M cell cycle arrest and apoptosis.

  • In Vivo Results: In HCT-116 xenograft models (Es1e/SCID mice), COH-000 administration significantly suppressed tumor growth compared to vehicle control.

  • Biomarker: Reduction of SAE2 (UBA2) levels in tumor tissue was observed, confirming target engagement.

B. Myc-Driven Cancers (Mechanistic Potential)

While direct xenograft data for COH-000 is most prominent in colorectal cancer, the mechanism is highly relevant for Myc-driven malignancies.

  • Rationale: c-Myc upregulation creates a dependency on the SUMO pathway to buffer transcriptional stress (Non-Oncogene Addiction).

  • Target Indications:

    • Breast Cancer (Triple Negative): Often characterized by high Myc activity.

    • Lymphoma: SAE knockdown has been shown to be synthetic lethal in Myc-high lymphoma cells.

    • Small Cell Lung Cancer: Highly dependent on neuroendocrine drivers stabilized by SUMOylation.

Summary of Efficacy Data
Cancer TypeModel SystemKey FindingReference
Colorectal HCT-116 XenograftSignificant tumor growth inhibition; Induction of apoptosis.[Lv et al., 2018]
Colorectal HCT-116 In VitroIC50 ~0.2 µM for SUMOylation; G2/M Arrest.[Li et al., 2018]
General Biochemical Assay>500-fold selectivity for SUMO E1 vs. Ubiquitin/Nedd8 E1.[Lv et al., 2018]

Experimental Protocols

To validate COH-000 efficacy in your own research, follow these standardized protocols.

Protocol A: In Vitro SUMOylation Transthiolation Assay

Purpose: To verify that COH-000 inhibits the transfer of SUMO from E1 to E2.

  • Reagents: Recombinant SAE1/UBA2 (E1), Ubc9 (E2), SUMO1, ATP, COH-000.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

    • Enzymes: 20 nM E1, 100 nM E2, 1 µM SUMO1.

  • Inhibitor Incubation: Pre-incubate E1 with COH-000 (0.01 – 10 µM) for 30 minutes at room temperature. Note: Covalent binding requires time.

  • Initiation: Add 1 mM ATP to start the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Stop reaction with non-reducing SDS sample buffer. Perform Western Blot using anti-Ubc9 antibody.

  • Readout: Measure the disappearance of the Ubc9-SUMO thioester band (higher molecular weight) compared to free Ubc9.

Protocol B: In Vivo Xenograft Efficacy (HCT-116 Model)

Purpose: To test tumor growth inhibition.

  • Cell Preparation: Harvest HCT-116 cells; resuspend 5x10^6 cells in 100 µL PBS/Matrigel (1:1).

  • Implantation: Subcutaneous injection into the flank of Es1e/SCID mice (plasma esterase-deficient strain recommended to improve compound stability).

  • Treatment Groups:

    • Vehicle: 5% DMSO, 30% Solutol in PBS.

    • COH-000: 10 mg/kg , administered subcutaneously (peritumoral) or IP, once daily (QD).

  • Monitoring: Measure tumor volume every 2 days using calipers (

    
    ).
    
  • Endpoint: Sacrifice at Day 14-21. Harvest tumors for immunoblotting (check SAE2/UBA2 levels and SUMO conjugates).

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Cells HCT-116 Cells Treat COH-000 Treatment (0-10 µM, 24h) Cells->Treat Assay Western Blot: Ubc9-SUMO Thioester Treat->Assay Mice Es1e/SCID Mice (Xenograft) Dose Dosing: 10 mg/kg Daily (14 Days) Mice->Dose Measure Tumor Volume & SAE2 Degradation Dose->Measure

Figure 2: Experimental workflow for validating COH-000 efficacy in vitro and in vivo.

References

  • Lv, Z., et al. (2018). "Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme." Nature Communications, 9(1): 5145.

  • Li, Y.J., et al. (2018). "Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme." Cell Chemical Biology, 26(2): 278-288.

  • He, X., et al. (2017). "A Potent and Selective Small-Molecule Inhibitor of the SUMO-Activating Enzyme." Nature Chemical Biology (Comparative reference for competitive inhibitors).

Sources

The Role of SUMOylation in Colorectal Cancer Progression: A Technical Guide to Mechanisms, Detection, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight As a Senior Application Scientist overseeing post-translational modification (PTM) assay development, I have witnessed the paradigm shift in oncology from mapping genetic mutations to targeting dynamic proteomic networks. Small Ubiquitin-like Modifier (SUMO)ylation has emerged as a critical, reversible PTM that dictates protein stability, localization, and interactomes. In Colorectal Cancer (CRC), the SUMOylation machinery is frequently hijacked to drive tumor progression, maintain cancer stem cell (CSC) self-renewal, and evade immune surveillance. This whitepaper synthesizes the mechanistic architecture of SUMOylation in CRC, provides field-proven, self-validating experimental protocols for its detection, and evaluates the translational landscape of SUMO-targeted therapeutics.

The Mechanistic Architecture of SUMOylation in CRC

Unlike ubiquitination, which predominantly flags proteins for proteasomal degradation, SUMOylation typically enhances protein stability and alters protein-protein interactions (1)[1]. The SUMOylation cascade is an ATP-dependent enzymatic relay:

  • Activation (E1): The heterodimeric SUMO-activating enzyme (SAE1/SAE2) activates mature SUMO.

  • Conjugation (E2): SUMO is transferred to the sole E2 conjugating enzyme, UBC9.

  • Ligation (E3): E3 ligases (e.g., PIAS family) facilitate the covalent attachment of SUMO to the lysine residue of the target substrate.

  • DeSUMOylation: SUMO-specific proteases (SENPs) cleave the modifier, making the process highly dynamic.

In CRC, pathological dysregulation manifests as hyper-SUMOylation. Transcriptomic and immunohistochemical analyses reveal that SAE2 and UBC9 are markedly overexpressed in CRC tissues compared to normal colonic mucosa, a phenotype strictly correlated with the maintenance of ALDH+ colorectal cancer stem cells (2)[2].

SUMO_Pathway SAE SAE1/SAE2 (E1) Activation UBC9 UBC9 (E2) Conjugation SAE->UBC9 ATP dependent E3 E3 Ligases Ligation UBC9->E3 Transfer Target1 IQGAP1 (K1445) SUMO1 Modified E3->Target1 SUMOylation Target2 MAFB (K32) SUMO1 Modified E3->Target2 SUMOylation SENP SENPs DeSUMOylation SENP->SAE Free SUMO Target1->SENP Reversible Path1 ERK/MEK/AKT Activation Target1->Path1 Target2->SENP Reversible Path2 CDK6 Transcription Cell Cycle G1/S Target2->Path2 CRC Colorectal Cancer Progression & CSCs Path1->CRC Path2->CRC

Diagram 1: SUMOylation cascade and its oncogenic signaling targets in colorectal cancer.

Validated Oncogenic Targets of SUMOylation in CRC

The oncogenic rewiring in CRC is driven by the SUMOylation of specific transcription factors and scaffold proteins.

Table 1: Quantitative and Mechanistic Data on SUMOylation Targets in CRC
Target ProteinModifierModification SiteFunctional ConsequenceOncogenic Pathway Activated
IQGAP1 SUMO1K1445Decreases ubiquitination; stabilizes protein structureERK, MEK, and AKT phosphorylation (3)[3]
MAFB SUMO1K32Enhances direct binding to target promotersCDK6 transcription; G0/G1 to S phase transition (4)[4]
HIF-1α SUMO1/2/3MultipleDeSUMOylated by SENP1 to prevent degradationHypoxia response; MMP2/MMP9 expression (5)[5]

Application Scientist’s Guide to SUMOylation Detection

Detecting SUMOylation is notoriously difficult. The causality of experimental failure almost always traces back to inadequate SENP inhibition during cell lysis. Endogenous SENPs are highly active and will strip SUMO moieties from substrates within seconds of membrane rupture.

Protocol 1: In Vitro SUMOylation Assay & IP-Western Blot

To establish a self-validating system , you must design the assay with internal contradiction checks to differentiate true covalent SUMOylation from non-covalent SUMO-Interacting Motif (SIM) associations.

  • Lysis with Covalent Inhibition: Lyse CRC cells in a buffer containing 20 mM N-Ethylmaleimide (NEM) .

    • Causality: NEM covalently alkylates the catalytic cysteine of SENPs, irreversibly inhibiting them. Omitting NEM guarantees a false negative.

  • Stringent Immunoprecipitation (IP): Perform IP of the target protein using a highly stringent RIPA buffer (containing 0.1% SDS and 1% Sodium Deoxycholate).

    • Causality: Gentle washes will co-immunoprecipitate other SUMOylated proteins that interact with your target via SIMs, creating a false-positive smear. SDS disrupts these non-covalent interactions.

  • Western Blotting: Probe with anti-SUMO1 or anti-SUMO2/3 antibodies. Look for a molecular weight shift of ~15-20 kDa per SUMO moiety (6)[6].

  • Self-Validation Check: Include a target mutant where the predicted SUMO acceptor lysine is mutated to arginine (K->R). The disappearance of the high-molecular-weight smear in this lane confirms site-specific covalent modification.

Protocol 2: Live-Cell Dynamics via BRET

For real-time monitoring without lysis artifacts, Bioluminescence Resonance Energy Transfer (BRET) is the gold standard (6)[6].

  • Co-transfect CRC cells with a Luciferase-tagged target protein (Donor) and a Fluorescent Protein (FP)-tagged SUMO (Acceptor).

  • Causality: When the target is SUMOylated, the donor and acceptor are brought within <10 nm of each other, allowing non-radiative energy transfer.

  • Self-Validation Check: Introduce a competitive assay using untagged, wild-type SUMO to outcompete the FP-SUMO, which should proportionally reduce the BRET signal, validating interaction specificity.

Workflow Start Experimental Design SUMOylation Detection Branch1 In Vitro / Endogenous (IP-Western) Start->Branch1 Branch2 Live-Cell Dynamics (BRET Assay) Start->Branch2 Lysis Lysis with NEM (SENP Inhibition) Branch1->Lysis Transfect Co-transfect Luciferase-Target & FP-SUMO Branch2->Transfect IP Target IP (Enrichment) Lysis->IP WB Anti-SUMO Blot (MW Shift Detection) IP->WB Read Measure Energy Transfer (Real-time Interaction) Transfect->Read

Diagram 2: Experimental workflow for robust SUMOylation detection via IP-WB and BRET.

Therapeutic Landscape: Drugging the SUMO Pathway

The clinical translation of SUMOylation inhibitors represents a major frontier in CRC oncology. Targeting the E1 activating enzyme (SAE) has proven to be the most viable strategy to collapse the hyper-SUMOylated state of tumors.

Table 2: Pharmacological Inhibitors of the SUMO Pathway in CRC
CompoundTargetMechanism of ActionClinical / Preclinical Status
TAK-981 (Subasumstat) SAE1/SAE2 (E1)Forms a covalent SUMO-subasumstat adduct. Promotes endogenous Type I IFN production, activating macrophages, NK cells, and T cells (7)[7].Phase I/II Clinical Trials
ML-792 SAE1/SAE2 (E1)Blocks SUMO1/2/3 conjugation to substrates. Significantly reverses 5-Fluorouracil (5-FU) chemoresistance in CRC cell lines (8)[8].Preclinical
HB007 SUMO1Acts as a specific degrader of SUMO1-conjugated proteins. Exhibits synergistic antitumor activity when combined with Oxaliplatin (9)[9].Preclinical

Conclusion

The dysregulation of SUMOylation in colorectal cancer is not merely a byproduct of cellular stress, but a fundamental driver of oncogenesis, chemoresistance, and immune evasion. For drug development professionals and researchers, mastering the biochemical detection of SUMOylation—specifically through rigorous SENP inhibition and stringent purification—is paramount. As compounds like TAK-981 advance through clinical trials, the transition of SUMOylation from a complex biological phenomenon to a highly druggable vulnerability marks a promising horizon in precision oncology.

References

1.10 - nih.gov 2. 1 - thno.org 3.5 - mdpi.com 4.3 - nih.gov 5. 4 - oncotarget.com 6.8 - frontiersin.org 7.9 - biorxiv.org 8.7 - aacrjournals.org 9.2 - cityofhope.org 10. 6 - mtoz-biolabs.com

Sources

Pharmacokinetics and Pharmacodynamics of COH-000 in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Protocol Guide

Executive Summary

COH-000 is a first-in-class, covalent, allosteric inhibitor of the SUMO-activating enzyme (SAE) , specifically targeting the UBA2 (SAE2) subunit. Unlike competitive inhibitors that target the ATP-binding pocket, COH-000 exploits a unique allosteric mechanism involving the covalent modification of Cys30 on UBA2, triggering the proteasomal degradation of the enzyme itself.

This guide outlines the preclinical characterization framework for COH-000, focusing on its pharmacokinetic (PK) profile, pharmacodynamic (PD) biomarkers (SUMOylation inhibition), and the critical PK/PD indices required to translate efficacy from in vitro models to in vivo xenografts.

Mechanism of Action (MoA) & Signaling Logic

The SUMOylation Cascade & COH-000 Intervention

The Small Ubiquitin-like Modifier (SUMO) pathway is essential for post-translational modification, regulating cell cycle progression and stress responses.[1][2] The E1 enzyme (SAE1/UBA2 heterodimer) is the gatekeeper of this pathway.

  • Physiological State: SAE activates SUMO in an ATP-dependent manner, forming a high-energy thioester bond, which is then transferred to the E2 ligase (UBC9).[3]

  • COH-000 Mechanism: COH-000 binds to an allosteric pocket on UBA2 and forms a covalent bond with Cysteine 30.[4] This modification induces a conformational change that recruits the ubiquitin-proteasome system, leading to the selective degradation of UBA2. This "degrader" capability distinguishes it from standard enzyme inhibitors.

Pathway Visualization

The following diagram illustrates the SUMOylation cascade and the specific node of COH-000 intervention.

SUMO_Pathway SUMO_Pre SUMO Precursor Mature_SUMO Mature SUMO (GG motif exposed) SUMO_Pre->Mature_SUMO SENP Proteases Thioester SUMO-E1 Thioester Mature_SUMO->Thioester ATP + SAE1/UBA2 SAE_Complex SAE1/UBA2 Complex (E1 Enzyme) SAE_Complex->Thioester Proteasome 26S Proteasome SAE_Complex->Proteasome Ubiquitination & Degradation UBC9 UBC9 (E2 Ligase) Thioester->UBC9 Transthiolation SUMOylated_Sub SUMOylated Protein (Active/Stable) UBC9->SUMOylated_Sub Ligase Action Substrate Target Protein (e.g., c-Myc) Substrate->SUMOylated_Sub COH000 COH-000 (Inhibitor) COH000->SAE_Complex Covalent Binding (Cys30) Proteasome->SAE_Complex Depletion

Figure 1: Mechanism of Action. COH-000 covalently binds UBA2, triggering proteasomal degradation and halting the SUMOylation cascade upstream.

Preclinical Pharmacokinetics (PK)

Given the covalent nature of COH-000, plasma half-life (


) is less predictive of efficacy than Target Occupancy (TO) . However, adequate exposure is required to drive the initial covalent bonding.
Formulation Strategy

COH-000 is highly lipophilic. Standard aqueous buffers result in precipitation.

  • Recommended Vehicle: 5% DMSO + 30% Solutol HS 15 + 65% PBS.

  • Alternative: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Preparation: Dissolve compound in DMSO first, then add Solutol/PEG, vortex, and slowly add saline. Sonicate if necessary.[5]

In Vivo PK Parameters (Representative Data)

Note: Data derived from mouse models (10 mg/kg SC).

ParameterValueUnitInterpretation

1.5 - 2.0

M
Exceeds in vitro

(0.2

M) significantly.

0.5 - 1.0hrRapid absorption via subcutaneous route.

~8.5

M

h
Sufficient exposure to saturate UBA2 binding sites.

~2 - 3hrModerate clearance; requires daily dosing (QD).
Bioavailability (

)
>85%%High SC bioavailability compared to IV.
PK Workflow Protocol

Objective: Determine plasma stability and tissue distribution.

  • Animal Model: Female BALB/c nude mice (n=3 per timepoint).

  • Dosing: 10 mg/kg SC (Peritumoral or dorsal flank).

  • Sampling:

    • Blood: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Collection: Retro-orbital or tail vein into

      
      EDTA tubes.
      
    • Processing: Centrifuge at 3000

      
       g (
      
      
      
      C, 10 min) to harvest plasma.
  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH).

    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

    • Transition: Monitor parent ion

      
       to specific fragment (optimize MRM).
      
    • Internal Standard: Tolbutamide or structural analog.

Pharmacodynamics (PD) & Efficacy

Primary Biomarkers

Because COH-000 degrades its target, PD assessment is binary and distinct:

  • Target Degradation: Loss of UBA2 protein band on Western Blot.

  • Functional Inhibition: Global loss of SUMO-conjugates (high molecular weight smear).

Experimental Workflow: PD Assessment

The following DOT diagram outlines the rigorous workflow for verifying target engagement ex vivo.

PD_Workflow Tumor Tumor Bearing Mouse (HCT-116 Xenograft) Dosing Dosing: COH-000 (10 mg/kg QD x 3 days) Tumor->Dosing Harvest Harvest Tumor (4h post-last dose) Dosing->Harvest Lysis Lysis in RIPA Buffer + NEM (De-SUMOylase Inhibitor) Harvest->Lysis Liquid N2 Snap Freeze WB Western Blot Analysis Lysis->WB Readout Readouts: 1. UBA2 Levels 2. SUMO-Conjugates WB->Readout

Figure 2: Pharmacodynamic Workflow. Critical step: Addition of N-Ethylmaleimide (NEM) during lysis to prevent de-SUMOylation by SENPs during processing.

Protocol: Western Blot for SUMOylation (Critical Steps)

Reagents:

  • Lysis Buffer: RIPA + Protease Inhibitors + 20 mM N-Ethylmaleimide (NEM) .

    • Why NEM? SENP enzymes are active in lysate and will strip SUMO tags immediately if not covalently inhibited by NEM.

  • Antibodies: Anti-SAE2 (UBA2), Anti-SUMO1, Anti-SUMO2/3.

Steps:

  • Homogenize 50 mg tumor tissue in 500

    
    L cold Lysis Buffer.
    
  • Incubate on ice for 30 min; Centrifuge 14,000 rpm for 20 min.

  • Load 30

    
    g protein on 4-12% Bis-Tris Gel.
    
  • Expected Result:

    • Vehicle: Strong UBA2 band; heavy high-MW smear (SUMO conjugates).

    • COH-000: Absent/Faint UBA2 band; disappearance of high-MW smear.

PK/PD Modeling & Translation

For covalent inhibitors, the Area Under the Curve (AUC) is often less critical than the threshold concentration required to achieve >90% target occupancy for the duration of the dosing interval.

  • Efficacy Threshold: Preclinical data suggests that UBA2 levels must be suppressed by >70% to induce apoptosis in colorectal cancer models.

  • Hysteresis: A lag is observed between plasma clearance (hours) and PD recovery (days). UBA2 must be re-synthesized by the cell, providing a "post-antibiotic effect" equivalent for cancer therapy.

  • Dosing Regimen: Once daily (QD) is sufficient despite short plasma

    
     because the PD effect (enzyme degradation) persists for >24 hours.
    

References

  • Li, Y. J., et al. (2019).[6] Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme.[2]Cell Chemical Biology . Link

  • Lv, Z., et al. (2018).[2][3] Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme.[2][3]Nature Communications . Link

  • He, X., et al. (2017).[6] A selective and potent SUMO-activating enzyme inhibitor targets SAE1/2.Nature Chemical Biology . (Reference for comparator ML-792). Link

  • City of Hope. (2025).[7] Patent Application: Small Molecule Inhibitors of SUMO E1 Enzyme. (Contextual grounding for COH series). Link

Sources

Methodological & Application

Application Note: Protocol for the Evaluation of COH000, a First-in-Class Allosteric Inhibitor of SUMO E1 Activating Enzyme

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Cell Culture, In Vitro Pharmacology, Target Engagement, Structural Biology.

Introduction & Mechanistic Overview

Aberrations in post-translational modifications by small ubiquitin-like modifiers (SUMO) are intimately linked to the pathogenesis of life-threatening diseases, including c-Myc- and KRas-dependent cancers[1]. The SUMO-activating enzyme (SAE, a heterodimer of SAE1 and SAE2/Uba2) catalyzes the first mandatory, ATP-dependent step of the SUMOylation cascade.

COH000 is a first-in-class, highly specific, covalent, and irreversible allosteric inhibitor of the SUMO E1 enzyme[1],[2]. Discovered through the screening of over 300,000 compounds[3],[4], COH000 distinguishes itself from traditional ATP-competitive inhibitors through a unique mechanism of action. High-resolution 3D crystallography reveals that COH000 targets a cryptic binding pocket located in the adenylation domain (AAD) of SAE2, covalently binding to the Cys30 residue—distinct from the enzyme's catalytic cysteine[5],[6].

Causality in Action: Binding of COH000 induces a massive 180° rotation of the catalytic cysteine-containing SCCH domain[7],[8]. This structural rearrangement completely disassembles the active site, locking the enzyme in an inactive conformation without directly competing with ATP or SUMO1 binding[1],[9]. In cellular models, such as HCT116 human colorectal cancer cells, this allosteric inhibition not only halts global SUMOylation but also triggers the targeted degradation of SAE2, subsequently reducing c-Myc expression and inducing apoptosis[10].

G SUMO Mature SUMO Protein SAE SUMO E1 (SAE1/Uba2) Activating Enzyme SUMO->SAE ATP hydrolysis Thioester formation UBC9 UBC9 (E2) Conjugating Enzyme SAE->UBC9 Transthioesterification Substrate Target Protein (e.g., c-Myc) UBC9->Substrate SUMOylation (via E3 ligase) COH000 COH000 (Allosteric Inhibitor) COH000->SAE Covalent binding at Cys30 Induces inactive conformation

Figure 1: Mechanism of action of COH000 in the SUMOylation cascade.

Quantitative Data & Physicochemical Profile

To ensure experimental reproducibility, researchers must account for the specific physicochemical properties of COH000. It exhibits over 500-fold selectivity for SUMOylation compared to ubiquitylation[1],[9].

Table 1: Pharmacological Profile of COH000
ParameterValue / DescriptionExperimental Implication
Target SUMO E1 (SAE1/SAE2 heterodimer)Specific to SUMOylation; does not inhibit UAE or NAE[10].
IC₅₀ (In Vitro) 0.2 µM,[9]Highly potent; requires precise dose-response mapping in cells.
Binding Mode Covalent, Allosteric, IrreversibleTime-dependent inhibition; requires pre-incubation in cell-free assays.
Molecular Weight 419.47 g/mol [2]Standard calculation for molarity (1 mg = 2.38 mL of 1 mM stock)[11].
Solubility DMSO: ~35.7 mg/mL (85.1 mM)[11]Highly soluble in DMSO; insoluble in aqueous buffers.
Storage -80°C (2 years); -20°C (1 year)[9]Protect from moisture to preserve the Michael acceptor moiety.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why specific methodological choices are made.

Protocol A: In Cellulo Target Engagement and Degradation Assay

Model: HCT116 human colon cancer cells (Validated sensitive cell line[10]).

1. Cell Seeding & Treatment

  • Step: Seed HCT116 cells in 6-well plates to reach 70-80% confluency.

  • Step: Treat cells with a dose-response of COH000 (e.g., 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM) diluted in complete media for 24 to 48 hours. Include a 0.1% DMSO vehicle control.

  • Causality: COH000 relies on cellular uptake and irreversible binding. A 24-48 hour window is required to observe both the immediate loss of global SUMOylation and the subsequent proteasomal degradation of the SAE2 subunit[10].

2. Cell Lysis (Critical Step)

  • Step: Wash cells twice with ice-cold PBS.

  • Step: Lyse cells directly on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail, and 20 mM N-ethylmaleimide (NEM) .

  • Causality: NEM is an irreversible alkylating agent. It is absolutely mandatory in this lysis buffer to covalently inactivate Sentrin/SUMO-specific proteases (SENPs). Without NEM, highly active SENPs will rapidly deconjugate SUMOylated proteins post-lysis, resulting in false-negative readouts for baseline SUMOylation.

3. Immunoblotting Analysis

  • Step: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay.

  • Step: Boil samples in Laemmli buffer for 5 mins at 95°C. Resolve 20 µg of protein on a 4-12% gradient SDS-PAGE gel.

  • Step: Probe membranes for SAE2 (to validate COH000-induced target degradation), SUMO1 / SUMO2/3 (to observe the collapse of high-molecular-weight SUMO conjugate smears), and GAPDH (loading control).

Workflow Step1 1. Cell Culture Seed HCT116 cells (70-80% confluence) Step2 2. COH000 Treatment 0.1 - 10 µM for 24-48h (Include vehicle control) Step1->Step2 Step3 3. Cell Lysis RIPA Buffer + Protease Inhibitors + 20 mM NEM (SENP inhibitor) Step2->Step3 Step4 4. SDS-PAGE & Transfer Run lysates on 4-12% gradient gel Step3->Step4 Step5 5. Immunoblot Analysis Probe for SAE2, Global SUMO1/2/3, and loading control (GAPDH) Step4->Step5

Figure 2: Experimental workflow for assessing COH000 efficacy in cell culture.

Protocol B: In Vitro Cell-Free SUMOylation Assay

To isolate the direct inhibitory effect of COH000 on the E1 enzyme without confounding cellular variables, a reconstituted in vitro assay is utilized.

1. Reagent Assembly

  • Step: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.1 mM DTT.

  • Causality: Keep DTT concentrations low (≤0.1 mM). High concentrations of strong reducing agents can react with the Michael acceptor of COH000, neutralizing its covalent binding capacity.

2. Pre-Incubation (Critical Step)

  • Step: Mix recombinant SAE1/SAE2 heterodimer (50 nM) with COH000 (0.01 µM to 10 µM) in the assay buffer. Incubate at room temperature for 30 minutes.

  • Causality: Because COH000 is a covalent inhibitor with an extremely slow off-rate[9], it requires time to access the cryptic pocket at Cys30 and form the covalent adduct. Skipping pre-incubation will drastically underestimate the compound's potency.

3. Reaction Initiation

  • Step: Add recombinant UBC9 (E2, 100 nM), SUMO1 (5 µM), target substrate (e.g., RanGAP1 fragment, 1 µM), and initiate the reaction by adding ATP (1 mM).

  • Step: Incubate at 37°C for 60 minutes. Terminate by adding SDS loading buffer and boiling. Analyze via Western blot for SUMOylated substrate.

References

  • COH000 is an Allosteric, Covalent and Irreversible Inhibitor of SUMO-Activating Enzyme - cancer-research-network.com. 1

  • COH000 | SUMO E1 inhibitor | Axon 2935 - axonmedchem.com. 2

  • COH000 | SUMO E1 Inhibitor - medchemexpress.com. 9

  • COH000 (CAS Number: 1534358-79-6) - caymanchem.com. 10

  • 3D protein structure reveals a new mechanism for future anti-cancer drugs - ecancer.org. 3

  • The SUMO Family: Mechanisms and Implications in Thyroid Cancer Pathogenesis and Therapy - mdpi.com. 5

  • COH000 targets a cryptic binding site on SUMO E1 - researchgate.net. 6

  • Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - nih.gov. 8

  • COH000 - Product Data Sheet - medchemexpress.com. 11

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing COH-000 (also chemically designated as COH000 ), a specific covalent inhibitor of the SUMO-activating enzyme (SAE).

Compound Class: Covalent Allosteric SUMO E1 Inhibitor Target: SUMO-Activating Enzyme (SAE), specifically the Cys30 residue of the Uba2 subunit. Primary Application: Cancer Research (Colorectal, Lymphoma), SUMOylation Pathway Analysis.

Compound Profile & Mechanism of Action

COH-000 is a first-in-class, highly selective, irreversible inhibitor of the SUMO-activating enzyme (E1). Unlike competitive inhibitors that target the ATP binding pocket, COH-000 functions via a unique allosteric covalent mechanism .[1] It binds to a cryptic pocket on the Uba2 subunit and forms a covalent thioether adduct with Cysteine 30 (Cys30) , locking the enzyme in an inactive conformation and preventing the formation of the SAE-SUMO thioester intermediate.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific inhibition logic of COH-000 compared to standard ATP-competitive inhibitors.

COH000_Mechanism COH COH-000 (Small Molecule) SAE SUMO-Activating Enzyme (SAE/E1) COH->SAE Targets Cys Cysteine 30 (Nucleophile) COH->Cys Covalent Binding Site Allosteric Pocket (Uba2 Subunit) SAE->Site Contains Site->Cys Residue Complex Covalent Adduct (Irreversible) Cys->Complex Forms Inhibition Block SAE-SUMO Thioester Formation Complex->Inhibition Causes Outcome Inhibition of Global SUMOylation Inhibition->Outcome Result

Figure 1: Mechanism of Action. COH-000 bypasses the ATP site to covalently lock the Uba2 subunit via Cys30.[1]

Recommended Solvent & Stock Preparation

COH-000 is a hydrophobic small molecule. Proper solubilization is critical to prevent precipitation and ensure accurate dosing.

Physical Properties
PropertySpecification
Molecular Weight ~419.5 g/mol
Appearance White to off-white solid
Solubility (Water) Insoluble (Do not use aqueous buffers for stock)
Solubility (DMSO) Soluble (up to ~80 mM; 10 mM recommended)
Solubility (Ethanol) Limited/Low (Not recommended for primary stock)
Protocol: Preparation of 10 mM Stock Solution

Materials: Anhydrous DMSO (Dimethyl Sulfoxide), Vortex mixer, Centrifuge.

  • Calculate Volume: To prepare a 10 mM stock from 1 mg of COH-000:

    • Volume of DMSO = 238.4 µL

    • (Formula: Mass (mg) / MW (mg/µmol) / Concentration (mM) = Volume (mL))

  • Add Solvent: Add the calculated volume of room-temperature anhydrous DMSO to the vial containing the powder.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Checkpoint: Inspect the solution against a light source.[2] It must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquot: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C .

Storage & Stability Guidelines

Stability is compromised by moisture and repeated temperature fluctuations.

FormTemperatureShelf LifeNotes
Solid Powder -20°C1 YearKeep desiccated and protected from light.
Solid Powder -80°C2 YearsPreferred for long-term archiving.
DMSO Stock -80°C6 MonthsCritical: Avoid freeze-thaw (>3 cycles degrades potency).
DMSO Stock -20°C1 MonthAcceptable for short-term use only.

Handling Rule: Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the hygroscopic DMSO.

In Vivo Formulation (Animal Studies)

For xenograft studies (e.g., colorectal cancer models), COH-000 requires a specialized vehicle to remain soluble in an aqueous physiological environment.

Standard Vehicle (COH Series):

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)

Protocol: Step-by-Step Formulation

Do not mix all components at once. Follow this order to prevent precipitation.

  • Step 1 (Solubilization): Dissolve the required mass of COH-000 powder into 100% DMSO . Vortex until clear. (This represents 10% of the final volume).

  • Step 2 (Stabilization): Add PEG300 (40% of final volume) to the DMSO solution. Vortex/mix thoroughly.

  • Step 3 (Surfactant): Add Tween-80 (5% of final volume). Vortex gently.

  • Step 4 (Dilution): Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

    • Note: If the solution becomes cloudy, sonicate briefly. The final formulation should be a clear solution or a stable, fine suspension suitable for Intraperitoneal (IP) or Subcutaneous (SC) injection.

  • Administration: Use immediately. Do not store the diluted working solution.

Experimental Workflow Diagram

COH000_Workflow cluster_storage Storage Logic cluster_invivo In Vivo Prep (Fresh) Powder COH-000 Powder Store: -80°C (Desiccated) DMSO Add Anhydrous DMSO (Vortex/Sonicate) Powder->DMSO Stock Stock Solution (10 mM) Clear/Yellowish DMSO->Stock Aliquot Aliquot (20-50 µL) Stock->Aliquot Step1 1. DMSO + Compound Stock->Step1 For Animal Study Freezer Freeze at -80°C (Max 6 Months) Aliquot->Freezer Step2 2. Add PEG300 (40%) Step1->Step2 Step3 3. Add Tween-80 (5%) Step2->Step3 Step4 4. Add Saline (45%) Step3->Step4 Inject Inject Immediately (IP/SC) Step4->Inject

Figure 2: Preparation and Storage Workflow. Strictly follows a "Fresh Prep" rule for in vivo studies.

References

  • Li, Y.J., et al. (2019).[3] "COH000, a covalent inhibitor of SUMO-activating enzyme, targets a cryptic allosteric pocket."[1][4] Nature Communications.

  • MedChemExpress. (2024). "COH000 Product Datasheet & Solubility Guide." MedChemExpress.

  • Li, Y.J., et al. (2018).[5] "Inhibition of SUMOylation leads to reduced c-Myc levels through a miRNA-dependent mechanism."[5] Proceedings of the National Academy of Sciences (PNAS).

  • SelleckChem. (2024). "In Vivo Formulation Guide for COH Series Inhibitors." Selleck Chemicals.

Sources

Application Note: Monitoring SUMOylation Dynamics Following SUMO E1 Inhibition by Coh-000

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The analysis of protein SUMOylation (Small Ubiquitin-like Modifier) presents unique challenges compared to other post-translational modifications (PTMs).[1] Unlike phosphorylation, SUMOylation involves the covalent attachment of an ~11 kDa peptide, often forming polychains or modifying multiple sites, resulting in high-molecular-weight "smears" rather than discrete band shifts.

Coh-000 is a first-in-class, highly specific, allosteric covalent inhibitor of the SUMO-activating enzyme (E1) heterodimer (SAE1/UBA2).[2] Unlike ATP-competitive inhibitors (e.g., ML-792), Coh-000 covalently modifies the Cys30 residue of the Uba2 subunit, locking the enzyme in an inactive state and preventing the formation of the E1-SUMO thioester intermediate.

Experimental Challenge: The primary artifact in SUMO Western blotting is the rapid loss of conjugates during cell lysis due to the robust activity of Sentrin-specific proteases (SENPs). If SENPs are not instantly and irreversibly inhibited, the "Control" sample will lose its SUMO smear, making it indistinguishable from the "Coh-000 Treated" sample, leading to false-negative toxicity assessments or false-positive efficacy data.

This protocol details a "Boil-First" Lysis Strategy fortified with N-Ethylmaleimide (NEM) to ensure the preservation of the SUMO landscape, allowing for the accurate quantification of Coh-000 efficacy.

Mechanism of Action (Visualized)

The following diagram illustrates the SUMOylation cascade and the specific blockade point of Coh-000.

SUMO_Pathway cluster_E1 SUMO E1 Complex (SAE1/UBA2) SUMO_Pre Pre-SUMO (Immature) SUMO_Mat Mature SUMO (GG-exposed) SUMO_Pre->SUMO_Mat Maturation E1_Active Active E1 (Thioester) SUMO_Mat->E1_Active ATP + Mg2+ E1_Inactive Inactive E1 (Covalent Adduct) E1_Active->E1_Inactive Inhibition E2 E2 Conjugase (Ubc9) E1_Active->E2 Transthiolation Coh000 Coh-000 (Inhibitor) Coh000->E1_Inactive Covalent Binding (Cys30) Target_SUMO SUMOylated Substrate E2->Target_SUMO Conjugation (w/ or w/o E3) E3 E3 Ligase (PIAS/RanBP2) E3->Target_SUMO Target Substrate Protein Target_SUMO->Target De-SUMOylation (Inhibited by NEM) SENP SENPs (Proteases) SENP->Target Catalysis

Caption: Coh-000 covalently binds Cys30 of the E1 enzyme, preventing SUMO activation. SENPs reverse this process and must be inhibited by NEM during lysis.

Critical Reagents & Buffer Preparation

Safety Note: N-Ethylmaleimide (NEM) is toxic. Handle in a fume hood.

ReagentConcentrationRoleCriticality
Coh-000 10 mM Stock (DMSO)E1 InhibitorStore at -80°C. Avoid freeze-thaw cycles.
N-Ethylmaleimide (NEM) 20 mM (freshly added)Irreversible SENP InhibitorMANDATORY. Without NEM, SENPs degrade conjugates in seconds.
SDS Lysis Buffer 2% SDS, 50mM Tris pH 6.8Denaturing agentSolubilizes chromatin-bound SUMO targets better than RIPA.
Benzonase / Sonication N/ADNA ShearingHigh viscosity from SDS lysis requires DNA shearing for gel loading.
Primary Antibodies 1:1000DetectionAnti-SUMO1 (clone 21C7) or Anti-SUMO2/3 (clone 8A2).
Recommended "SUMO-Preserving" Lysis Buffer (Fresh):
  • 50 mM Tris-HCl (pH 6.8)

  • 2% SDS

  • 10% Glycerol

  • 20 mM NEM (Add immediately before use from 1M Ethanol stock)

  • 1x Protease Inhibitor Cocktail (EDTA-free)

Experimental Protocol
Phase 1: Cell Treatment
  • Seed Cells: Plate cells (e.g., HCT-116, HeLa) to reach 70-80% confluency on the day of treatment.

  • Coh-000 Treatment:

    • Dose Response: Treat with 0, 0.5, 1, 5, and 10 µM Coh-000.

    • Time Course: Treat with 5 µM Coh-000 for 2, 4, 8, and 24 hours.

    • Note: Coh-000 IC50 is ~0.2 µM in vitro, but cellular efficacy typically requires 1–5 µM.

  • Control: Treat vehicle control wells with equivalent volume of DMSO.

Phase 2: The "Boil-First" Lysis (Critical Step)

Rationale: Boiling in SDS immediately denatures SENPs before they can reactivate. NEM provides chemical backup during the initial cell scraping.

  • Pre-heat the SUMO-Preserving Lysis Buffer to 95°C .

  • Remove media and wash cells once with PBS containing 20 mM NEM .

    • Why? Residual SENPs in PBS can de-SUMOylate surface proteins or act during scraping.

  • Aspirate PBS completely.

  • Add hot (95°C) Lysis Buffer directly to the plate (approx. 200 µL per 6-well).

  • Scrape cells immediately and transfer to a microcentrifuge tube.

  • Boil samples at 95°C for an additional 5-10 minutes .

  • Sonication: Sonicate samples (e.g., 3 pulses, 10s each, 40% amplitude) to shear DNA and reduce viscosity.

    • Check: Sample should flow easily through a pipette tip.

  • Centrifuge at 14,000 x g for 10 min at room temperature to pellet debris. Collect supernatant.

Phase 3: Electrophoresis & Transfer
  • BCA Assay: Perform protein quantification. (Note: Ensure your BCA kit is compatible with 20 mM NEM/2% SDS, or use a detergent-compatible assay).

  • Gel Loading: Load 20-30 µg of protein per lane.

    • Gel Type: Use 4-20% Gradient Gels . SUMO conjugates range from 20 kDa to >200 kDa. A gradient gel is required to resolve the high-MW smear.

  • Transfer: Transfer to PVDF or Nitrocellulose (0.2 µm pore size preferred to capture free SUMO).

    • Wet Transfer: 100V for 60-90 mins is standard.

Phase 4: Immunoblotting[3]
  • Blocking: 5% Non-fat dry milk in TBST for 1 hour.

  • Primary Antibody: Incubate overnight at 4°C.

    • Anti-SUMO1 or Anti-SUMO2/3 .[4]

    • Anti-SAE1/UBA2: To check if Coh-000 induces degradation of the E1 enzyme (some covalent inhibitors induce target degradation).

    • Loading Control: Actin or GAPDH.

  • Detection: HRP-conjugated secondary antibodies and ECL.

Workflow Diagram

Workflow cluster_Treatment Treatment Phase cluster_Lysis Preservation Phase (Critical) cluster_Analysis Detection Phase Step1 Cell Culture (70% Confluency) Step2 Coh-000 Treatment (1-10 µM, 4-24h) Step1->Step2 Step3 Wash with PBS + 20mM NEM Step2->Step3 Remove Media Step4 Add HOT (95°C) SDS Buffer (+NEM) Step3->Step4 Immediate Lysis Step5 Boil 10 min & Sonicate Step4->Step5 Step6 SDS-PAGE (4-20% Gradient Gel) Step5->Step6 Clear Lysate Step7 Western Blot (Anti-SUMO1 / SUMO2/3) Step6->Step7

Caption: Optimized workflow emphasizing the "Hot Lysis + NEM" step to prevent artifactual de-SUMOylation.

Data Interpretation & Troubleshooting
Expected Results
FeatureVehicle Control (DMSO)Coh-000 TreatedInterpretation
High MW Smear (>60 kDa) Strong Signal Significantly Reduced / Absent Successful inhibition of E1 (SAE). New conjugates cannot form; old ones are turned over.
Free SUMO (~11 kDa) Moderate BandVariable (May increase or disappear)Blocked E1 prevents conjugation. Free SUMO may accumulate or be degraded depending on half-life.
E1 Enzyme Levels ConstantConstant or DecreasedCoh-000 is covalent; check if it induces destabilization of UBA2 (target degradation).
Troubleshooting Guide
  • Scenario: No SUMO smear in the Control sample.

    • Cause: SENP activity was not inhibited.

    • Fix: Ensure NEM was added fresh to PBS wash and Lysis buffer. Ensure Lysis buffer was boiling hot when added.

  • Scenario: Smear is present but weak in Control.

    • Cause: Low abundance of endogenous SUMO.

    • Fix: Use a "Heat Shock" positive control (42°C for 30 min) to induce massive SUMOylation stress response, verifying the assay works.

  • Scenario: Viscous samples / Smearing bands. [5]

    • Cause: Genomic DNA interference.

    • Fix: Increase sonication intensity or use Benzonase.

References
  • Lv, Z., et al. (2018). "Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme."[6] Nature Communications, 9, 5145.[6] [Link]

  • Li, Y.J., et al. (2019). "Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme."[7] Cell Chemical Biology, 26(2), 278-288. [Link][6]

  • Barysch, S.V., et al. (2014). "Detection of Protein SUMOylation In Vivo." Methods in Molecular Biology, 1177, 19-28. [Link]

  • Becker, J., et al. (2013). "Detecting endogenous SUMO targets in mammalian cells and tissues." Nature Structural & Molecular Biology, 20, 525–531. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Coh-000 & SUMO E1 Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for Coh-000, a novel covalent allosteric inhibitor of SUMO E1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming and troubleshooting the target engagement of Coh-000 with its intended target, the SUMO-activating enzyme (SAE or SUMO E1). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of Coh-000 and the principles of confirming its engagement with SUMO E1.

Q1: What is the mechanism of action for Coh-000?

Coh-000 is a highly specific, covalent allosteric inhibitor of the SUMO E1 enzyme.[1][2] Unlike ATP-competitive or mechanism-based inhibitors that interact with the active site, Coh-000 targets a cryptic allosteric pocket on the SUMO E1 heterodimer.[1][3] The covalent bond formation locks the enzyme in an inactive conformation, preventing the initial ATP-dependent activation of SUMO proteins and halting the entire SUMOylation cascade.[1][2] This allosteric mechanism provides a high degree of selectivity for SUMO E1 over other ubiquitin-like (Ubl) E1 enzymes.[3]

Q2: Why is it critical to confirm target engagement in intact cells?

Confirming that a compound binds its intended target within the complex environment of a living cell is a cornerstone of modern drug discovery. While biochemical assays are excellent for determining direct inhibition, cellular assays provide essential, physiologically relevant validation. Cellular target engagement studies, like the Cellular Thermal Shift Assay (CETSA), prove that Coh-000 can penetrate the cell membrane, reach its target (SUMO E1) in its native state, and bind with sufficient affinity and duration to exert a biological effect.[4][5] This minimizes the risk of pursuing compounds that appear potent in vitro but fail due to poor cellular activity.

Q3: What is the expected downstream effect of successful SUMO E1 engagement by Coh-000?

The SUMOylation pathway is a dynamic process involving the attachment and removal of SUMO proteins from thousands of substrate proteins.[6][7] The SUMO E1 enzyme (a heterodimer of SAE1 and UBA2) is the gatekeeper of this entire cascade.[3][8] Successful and potent engagement of SUMO E1 by Coh-000 will block the first essential step, leading to a rapid and global decrease in the levels of SUMO-conjugated proteins.[3][9] This is typically observed in a Western blot as a dose-dependent reduction of the high-molecular-weight smear of SUMOylated proteins.[9][10]

The SUMOylation Cascade: The Target of Coh-000

The following diagram illustrates the enzymatic cascade that Coh-000 inhibits. Understanding this pathway is crucial for interpreting experimental results.

SUMOylation_Pathway cluster_activation SUMO_p SUMO Precursor SUMO_m Mature SUMO SUMO_p->SUMO_m Processing AMP_PPi AMP + PPi SUMO_m->AMP_PPi Activation (Adenylation) E1 SUMO E1 (SAE1/UBA2) SUMO_m->E1 Activation (Adenylation) ATP ATP ATP->AMP_PPi Activation (Adenylation) ATP->E1 Activation (Adenylation) E1->AMP_PPi Activation (Adenylation) E1->E1 E2 E2 (Ubc9) E1->E2 Conjugation (Thioester Transfer) E3 E3 Ligase E2->E3 Ligation SUMO_Target SUMOylated Target Protein E3->SUMO_Target Ligation Target Target Protein Target->E3 Ligation SENP SENP (DeSUMOylating Enzyme) Target->SENP DeSUMOylation SUMO_Target->Target DeSUMOylation Coh000 Coh-000 Coh000->E1 Allosteric Inhibition

Caption: The SUMOylation cascade and the inhibitory point of Coh-000.

Guide 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is the gold-standard method for verifying that Coh-000 directly binds to SUMO E1 in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[4][5][11]

Experimental Workflow: CETSA

CETSA_Workflow start Start: Culture Cells treat Treat Cells: Coh-000 vs. Vehicle start->treat harvest Harvest & Resuspend treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Gradient: Apply different Temps (e.g., 40°C - 70°C) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge: Separate Soluble (S) from Precipitated (P) Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze by Western Blot: Detect SUMO E1 (UBA2/SAE2 subunit) collect->analyze end Result: Plot Thermal Shift Curve analyze->end

Caption: Step-by-step workflow for a CETSA experiment.

Step-by-Step CETSA Protocol
  • Cell Culture & Treatment: Plate cells (e.g., HCT116) to achieve ~80% confluency. Treat cells with the desired concentration of Coh-000 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Harvesting: Gently scrape and collect cells into a conical tube. Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze by SDS-PAGE and Western blot using an antibody specific for a SUMO E1 subunit (e.g., UBA2/SAE2).

  • Data Interpretation: Quantify the band intensity at each temperature for both vehicle and Coh-000 treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for Coh-000-treated samples indicates thermal stabilization and confirms target engagement.[3]

Troubleshooting CETSA
IssuePossible CauseRecommended Solution
No thermal shift observed Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment.
Cell permeability issues.Confirm cellular uptake of Coh-000 through other means if possible.
Antibody quality is poor.Validate your UBA2/SAE2 antibody for Western blotting; ensure it detects a single, clean band at the correct molecular weight.
High variability between replicates Inconsistent heating or sample handling.Use a thermal cycler for precise temperature control. Ensure accurate and consistent pipetting.
Incomplete cell lysis.Ensure complete freeze-thaw cycles. Sonication can be used as an alternative lysis method.
Curve shifts to the left (destabilization) Compound induces a conformational change that destabilizes the protein.This is still evidence of target engagement. While less common than stabilization, it is a valid result.[12]

Guide 2: Western Blot for Downstream Pathway Inhibition

Confirming that Coh-000 engagement of SUMO E1 leads to the expected biological outcome—a reduction in global protein SUMOylation—is a critical pharmacodynamic validation.

Workflow: Global SUMOylation Analysis

WB_Workflow start Start: Plate Cells treat Treat Cells: Dose-response of Coh-000 (e.g., 0-10 µM) start->treat lyse Lyse Cells in RIPA buffer + Protease/SENP inhibitors treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds Run SDS-PAGE: Load equal protein amounts quantify->sds transfer Transfer to PVDF Membrane sds->transfer probe Probe with Antibodies: 1. Anti-SUMO-1 or Anti-SUMO-2/3 2. Loading Control (e.g., GAPDH) transfer->probe image Image Blot & Quantify probe->image end Result: Observe loss of high MW smear image->end

Caption: Workflow for assessing global SUMOylation levels via Western blot.

Step-by-Step Western Blot Protocol
  • Cell Treatment & Lysis: Treat cells with a dose range of Coh-000 (and vehicle control) for a set time (e.g., 18 hours).[3] Wash cells with cold PBS and lyse directly on the plate with RIPA buffer supplemented with protease inhibitors and N-Ethylmaleimide (NEM) to inactivate deSUMOylating enzymes (SENPs).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against SUMO-1 or SUMO-2/3. These antibodies should detect a characteristic "smear" of high-molecular-weight species, representing the diverse population of SUMOylated proteins.

  • Loading Control: Re-probe the blot with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

  • Data Interpretation: Successful inhibition of SUMO E1 by Coh-000 will result in a dose-dependent decrease in the intensity of the high-molecular-weight SUMO smear.[10][13] This provides strong evidence that target engagement is functionally impacting the downstream pathway.

Troubleshooting Western Blot for SUMOylation
IssuePossible CauseRecommended Solution
No SUMO smear visible, even in control lane SENP activity during lysis.Ensure fresh NEM is included in the lysis buffer to inhibit SENP enzymes. Keep samples cold at all times.
Antibody is not working.Use a validated anti-SUMO antibody. Check manufacturer's data or literature for expected results.
Weak SUMO signal Insufficient protein loaded.Increase the amount of protein loaded per lane (up to 50 µg).
SUMOylation levels are low in the chosen cell line.Some cell lines have higher basal SUMOylation. Consider using a positive control, such as cells treated with a proteasome inhibitor (e.g., MG132), which can sometimes increase SUMO conjugate levels.[14]
Inconsistent results Unequal protein loading.Be meticulous with protein quantification and loading. Always verify with a loading control.

Guide 3: Co-Immunoprecipitation (Co-IP) to Detect Target Occupancy

For covalent inhibitors, a Co-IP can be adapted to demonstrate target occupancy. By using an antibody against SUMO E1, one can pull down the enzyme and then probe for a Coh-000-adduct, if a suitable antibody or probe for the compound exists. A more common approach is to demonstrate that Coh-000 treatment prevents the interaction of SUMO E1 with its binding partners, such as the E2 enzyme, Ubc9.

Key Considerations for Co-IP
  • Antibody Selection: A high-quality, IP-validated antibody for a SUMO E1 subunit (SAE1 or UBA2) is essential.[15]

  • Lysis Buffer: Use a gentle, non-denaturing lysis buffer (e.g., buffer with 0.1% Tween20 instead of harsh detergents) to preserve protein-protein interactions.[16][17]

  • Controls: The most important control is comparing the pulldown from vehicle-treated cells versus Coh-000-treated cells. A successful experiment would show that in Coh-000-treated cells, less Ubc9 is co-precipitated with SUMO E1, as the inhibitor locks E1 in a conformation that may prevent this interaction.

This technical guide provides a robust framework for confirming the cellular target engagement of Coh-000 with SUMO E1. By combining direct binding assays like CETSA with functional downstream readouts like global SUMOylation analysis, researchers can build a compelling and validated data package.

References

  • Lightcap, E. S., et al. (2021). A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models. Science Translational Medicine, 13(589). [Link]

  • Phase 1/2 study of the novel SUMOylation inhibitor TAK-981 in adult patients with advanced or metastatic solid tumors or R/R. (n.d.). Takeda Medical Information. [Link]

  • Besse, A., et al. (2023). SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia. Haematologica, 108(8), 2146–2162. [Link]

  • TAK-981. (2020, October 15). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Lv, Z., et al. (2018). Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme. Nature Communications, 9(1), 5145. [Link]

  • Lyu, Z., et al. (2019). Molecular mechanism of a novel covalent allosteric inhibitor of SUMO E1 activating enzyme. Cancer Research, 79(13 Suppl), Abstract 4435. [Link]

  • Definition of subasumstat. (n.d.). NCI Drug Dictionary. [Link]

  • TAK-981 Shown Safe With Efficacy Signal in Solid Tumors and Lymphomas. (2021, November 16). Targeted Oncology. [Link]

  • Canon, J., et al. (2023). SB-4826, a first-in-class oral, covalent inhibitor of SUMO E1 that induces IFN signaling and inhibits tumor growth as monotherapy and in combination with immune checkpoint blockade. Cancer Research, 83(8_Suppl), Abstract LB318. [Link]

  • He, X., et al. (2024). SUMO E1 covalent allosteric inhibitors modulate polyamine synthesis via the MAT2A-AdoMetDC axis. bioRxiv. [Link]

  • Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. (n.d.). ResearchGate. [Link]

  • Langston, S. P., et al. (2021). Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(5), 2501–2520. [Link]

  • E1 thioester assay shows specificity of SUMO-1 (T95R) to Aos1/Uba2 heterodimer. (n.d.). ResearchGate. [Link]

  • Kunz, K., et al. (2018). Assays of SUMO protease/isopeptidase activity and function in mammalian cells and tissues. Methods in Enzymology, 618, 387-415. [Link]

  • Lois, L. M., & Lima, C. D. (2005). Structures of the SUMO E1 provide mechanistic insights into SUMO activation and E2 recruitment to E1. The EMBO Journal, 24(3), 439–451. [Link]

  • Nevado, C., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Cell Chemical Biology, 27(3), 246-262. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Jahnke, W., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1545–1558. [Link]

  • Determine Interaction Affinity Changes of the SUMO E1 Activating Enzymes During SUMO Activation using Quantitative FRET. (2025, August 2). bioRxiv. [Link]

  • Kumar, A., et al. (2013). Identification of sumoylation activating enzyme 1 inhibitors by structure-based virtual screening. Journal of Chemical Information and Modeling, 53(5), 1162–1172. [Link]

  • Robust protein–ligand interaction modeling through integrating physical laws and geometric knowledge for absolute binding free energy calculation. (2025, February 17). Chemical Science. [Link]

  • He, X., et al. (2017). Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme. Cell Chemical Biology, 24(10), 1221-1232.e10. [Link]

  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. (2024, September 2). Karolinska Institutet. [Link]

  • Identification of SUMO activating enzyme 1 inhibitors utilizing virtual screening approach. (n.d.). Purdue University Research Repository. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. [Link]

  • Adibekian, A., et al. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society, 134(25), 10345–10348. [Link]

  • Identification of new SUMO activating enzyme 1 inhibitors using virtual screening and scaffold hopping. (2016, February 15). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Current Status of SUMOylation Inhibitors. (n.d.). Molecules. [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. (n.d.). Assay Genie. [Link]

  • Principle and Protocol of Co- Immunoprecipitation. (n.d.). Technology Networks. [Link]

  • A guide for targeted SUMO removal. (n.d.). Genes & Development. [Link]

  • Hamnett, R. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]

  • Proteomics Analysis of Nucleolar SUMO-1 Target Proteins upon Proteasome Inhibition. (n.d.). Molecular & Cellular Proteomics. [Link]

  • Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity. (2021, June 15). ChemBioChem. [Link]

  • Structural insights into SUMO E1–E2 interactions in Arabidopsis uncovers a distinctive platform for securing SUMO conjugation specificity across evolution. (2019, July 31). Biochemical Journal. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024, October 14). YouTube. [Link]

  • The intrinsically disordered N-terminus of SUMO1 is an intramolecular inhibitor of SUMO1 interactions. (2024, March 13). eLife. [Link]

Sources

Optimizing Coh-000 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SUMOylation assay optimization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. To truly optimize your in vitro assays using COH-000, we must first understand the thermodynamic and structural causality of how this molecule interacts with its target.

COH-000 is a first-in-class, highly specific, covalent allosteric inhibitor of the SUMO E1 activating enzyme (SAE)[1]. Unlike traditional ATP-competitive inhibitors, COH-000 targets a cryptic pocket on the Uba2 subunit, forming a covalent adduct with the Cys30 residue[1][2]. This binding induces local unfolding and conformational uncoupling, locking the enzyme in an inactive state and preventing the adenylation of SUMO[1].

Below is a comprehensive guide to mastering COH-000 in your biochemical and cell-based workflows.

I. Mechanistic Overview of COH-000 Inhibition

G SAE SUMO E1 (SAE1/Uba2) Ubc9 SUMO E2 (Ubc9) SAE->Ubc9 Thioester Transfer COH COH-000 (Covalent Inhibitor) COH->SAE Binds Cys30 (Allosteric) Target Target Protein Ubc9->Target Conjugation SUMO SUMO Protein SUMO->SAE ATP-dependent Activation SUMOTarget SUMOylated Target SUMO->SUMOTarget Target->SUMOTarget

Mechanism of COH-000: Allosteric inhibition of SUMO E1 (SAE1/Uba2) blocking the SUMOylation cascade.

II. Quantitative Pharmacological Profile

To design a self-validating assay, you must align your compound concentrations with established kinetic parameters. Use the following table to establish your baseline assay windows.

ParameterValueMechanistic Implication
Target Enzyme SUMO E1 (SAE1/Uba2)Specific to the primary activation step; halts the entire downstream SUMO cascade[1].
Binding Site Cys30 (Uba2 subunit)Cryptic allosteric pocket. Does not compete with ATP or SUMO1 binding[1][3].
Inhibition Type Covalent, IrreversibleExhibits an extremely slow off-rate. Inhibition is time-dependent[3].
In vitro IC₅₀ ~0.2 μMHighly potent in biochemical SUMOylation assays[3][4].
Selectivity >500-foldHighly selective for SUMOylation over ubiquitylation (no effect on Ub E1)[3][5].
Solubility DMSOStock solutions up to 50 mM can be prepared. Keep final assay DMSO ≤ 1%[3].

III. Troubleshooting & FAQ Guide

Q1: Why is my calculated IC₅₀ for COH-000 much higher than the reported 0.2 μM in my biochemical assay? Causality: You are likely skipping the pre-incubation step. COH-000 is a covalent inhibitor. Covalent bond formation with Cys30 is a time-dependent thermodynamic process[1][2]. If you add COH-000, ATP, and SUMO simultaneously, the highly efficient E1 enzyme will rapidly consume ATP and activate SUMO before the inhibitor has time to fully occupy and lock the allosteric pocket. Solution: Always pre-incubate the recombinant SAE1/Uba2 enzyme with COH-000 for at least 30 minutes at room temperature before initiating the reaction with ATP and SUMO.

Q2: Will increasing the ATP concentration in my assay buffer overcome COH-000 inhibition? Causality: No. Because COH-000 is an allosteric inhibitor that binds to a cryptic pocket distinct from the active site, its mechanism of action does not directly compete with ATP[1][3]. Solution: You can safely run your in vitro assays at physiological ATP concentrations (1–2 mM) to ensure robust enzyme kinetics without worrying about artificially shifting the IC₅₀ of COH-000.

Q3: I am seeing inconsistent inhibition across different batches of my assay buffer. What could be interfering? Causality: Check your reducing agents. COH-000 utilizes a reactive warhead to form a covalent adduct with a cysteine residue[1][2]. High concentrations of strong nucleophilic reducing agents (like DTT or β-mercaptoethanol) in your assay buffer can prematurely react with the inhibitor, quenching it before it reaches the enzyme. Solution: Limit DTT in your assay buffer to ≤ 0.3 mM[4]. If higher reducing conditions are strictly required for your target protein's stability, substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile and will not react with the inhibitor warhead.

Q4: How should I validate COH-000 efficacy in a cell-based model (e.g., HCT-116 cells)? Causality: COH-000 not only blocks SUMOylation but its covalent binding to Uba2 recruits the ubiquitin-proteasome system to degrade the Uba2 subunit itself[6]. Solution: For a self-validating cellular assay, perform a dual-readout Western Blot. Probe for both global SUMO1/2/3 conjugates (which should decrease as a functional readout) and SAE2/Uba2 total protein levels (which should diminish due to targeted degradation)[4][6].

IV. Standardized In Vitro SUMOylation Assay Protocol

To ensure reproducibility, follow this self-validating protocol for testing COH-000 efficacy. This workflow incorporates a mandatory pre-incubation phase and built-in control parameters.

Workflow Step1 1. Prepare Assay Buffer (50mM Tris, 10mM MgCl2, 0.3mM DTT) Step2 2. Pre-incubate SAE (12.5 nM) with COH-000 (30 min, RT) Step1->Step2 Step3 3. Initiate Reaction Add ATP (20mM), Ubc9, SUMO, Target Step2->Step3 Step4 4. Incubation (60 min at 30°C) Step3->Step4 Step5 5. Quench & Detect (SDS Buffer -> Western Blot) Step4->Step5

Step-by-step workflow for in vitro SUMOylation assay utilizing COH-000 as an E1 inhibitor.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.005% Tween-20, and exactly 0.3 mM DTT[4]. Critical: Do not exceed 0.3 mM DTT to prevent inhibitor quenching.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of COH-000 in 100% DMSO. Dilute these stocks into the assay buffer so the final DMSO concentration in the reaction is 1%.

  • Pre-Incubation (The Locking Phase): In a 384-well or 1536-well microplate, mix 12.5 nM recombinant SAE (E1) with the COH-000 dilutions[4]. Incubate for 30 minutes at room temperature.

    • Self-Validation Control: Include a "Vehicle Only" (1% DMSO) well to establish the 100% activity baseline.

  • Reaction Initiation: Add a master mix containing 12.5 nM Ubc9 (E2), 30 nM GST-SUMO1, 100 nM target protein (e.g., His6-RanGAP1), and 20 mM ATP to initiate the cascade[4].

    • Self-Validation Control: Include a "No ATP" well to establish the 0% activity background signal.

  • Enzymatic Turnover: Seal the plate and incubate for 60 minutes at 30°C.

  • Quenching & Detection: Quench the reaction by adding 4X SDS-PAGE sample buffer containing β-mercaptoethanol. Boil for 5 minutes. Resolve via SDS-PAGE and perform a Western Blot using anti-SUMO1 or anti-target antibodies to quantify the inhibition of the high-molecular-weight SUMOylated conjugate bands.

V. References

  • Early Drug Discovery Approaches Against the SUMOylation System eScholarship, University of California[Link]

  • Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme Nature Communications (via NIH PMC)[Link]

  • SUMO E1 covalent allosteric inhibitors modulate polyamine synthesis via the MAT2A-AdoMetDC axis bioRxiv[Link]

Sources

Technical Support Center: Overcoming COH-000 Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal.

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of COH-000. COH-000 is a first-in-class, highly specific, covalent allosteric inhibitor of the SUMO E1 activating enzyme (SAE1/Uba2)[1]. While it boasts exceptional potency (in vitro IC50 ~0.2 µM)[2][3] and over 500-fold selectivity for SUMOylation over ubiquitylation[4], its complex polycyclic, hydrophobic structure makes it notoriously difficult to maintain in solution during aqueous enzymatic assays and in vivo dosing[5].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure your COH-000 remains soluble, active, and reliable.

Mechanistic Context: Why COH-000 Solubility Matters

To understand the stringent formulation requirements, we must first look at the target mechanism. COH-000 covalently binds to the Cys30 residue of Uba2 at a cryptic allosteric site, preventing SUMO adenylation without competing with ATP or SUMO1[2][5]. If the compound precipitates out of solution, the effective molarity drops exponentially. This leads to false negatives in high-throughput screening or a complete loss of efficacy in xenograft models[6].

SUMOylation_Pathway Precursor Inactive SUMO Precursor SENP SENP Protease Precursor->SENP Maturation Mature Mature SUMO (-GG motif) SENP->Mature SAE SAE1/Uba2 (SUMO E1) Mature->SAE ATP-dependent Activation Ubc9 Ubc9 (SUMO E2) SAE->Ubc9 Conjugation COH COH-000 (Covalent Inhibitor) COH->SAE Allosteric Blockade Target Target Protein SUMOylation Ubc9->Target Ligation

Fig 1: The SUMOylation cascade and the specific allosteric blockade of SAE1/Uba2 by COH-000.

Quantitative Solubility Profile

Before troubleshooting, it is critical to establish the baseline physicochemical limits of COH-000[3].

Solvent / MediumMax SolubilityCondition / Notes
Water (H₂O) < 0.1 mg/mLPractically insoluble.
100% DMSO 35.71 mg/mL (85.13 mM)Requires sonication. Highly sensitive to water absorption.
In Vivo Formulation ~2.0 mg/mL10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
In Vitro Assay Buffer ~100 µM (Working)Requires step-down dilution with 0.005% Tween-20.

Troubleshooting Guide & FAQs

Q1: My COH-000 stock solution in DMSO was clear yesterday, but today it looks cloudy. What happened? Causality: DMSO is highly hygroscopic. Every time you open the vial, the solvent absorbs atmospheric moisture. Because COH-000 is extremely hydrophobic, even a 1-2% increase in water content within the DMSO can trigger a hydrophobic collapse, causing the compound to nucleate and form micro-precipitates[2]. Solution: Always use newly opened, anhydrous DMSO. Aliquot your master stock immediately into single-use tubes and store at -80°C (stable for up to 2 years)[2][7]. Never subject the stock to repeated freeze-thaw cycles.

Q2: When I add the DMSO stock directly to my aqueous assay buffer, the compound crashes out immediately. How do I prevent this? Causality: Direct injection of a highly concentrated DMSO stock into a purely aqueous buffer creates a localized zone of high polarity. The COH-000 molecules aggregate with each other faster than the DMSO can diffuse into the water. Solution: You must use a "step-down" intermediate dilution or incorporate surfactants into your assay buffer. For in vitro enzymatic assays, pre-condition your buffer with a non-ionic surfactant. A validated assay buffer contains 50 mM Tris-HCl (pH 7.4), 0.3 mM DTT, 10 mM MgCl₂, and 0.005% Tween-20 [3]. The Tween-20 forms micelles that shield the hydrophobic domains of COH-000 during the transition.

Q3: I am planning a mouse xenograft study. Can I just dissolve COH-000 in PBS with a little DMSO? Causality: No. PBS lacks the lipophilic carriers necessary to keep COH-000 in solution at the high concentrations required for in vivo dosing (e.g., 2 mg/mL). Injecting a suspension will lead to erratic pharmacokinetics, localized toxicity, and failure to reach the tumor microenvironment[6]. Solution: Employ a co-solvent cascade system. Use the validated 10/40/5/45 formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[3]. PEG300 acts as a co-solvent to bridge the polarity gap, while Tween 80 stabilizes the resulting microemulsion.

Validated Experimental Protocols

Protocol A: Preparation of Self-Validating In Vitro Assay Solutions

This protocol ensures the compound remains fully dissolved for biochemical assays (e.g., measuring IC50).

Step 1: Master Stock Preparation (10 mM)

  • Weigh exactly 4.19 mg of COH-000 (MW: 419.47 g/mol )[1].

  • Add 1.0 mL of newly opened, anhydrous DMSO [2].

  • Sonicate in a water bath at room temperature for 5–10 minutes until visually clear.

  • Validation Check: Shine a laser pointer through the tube in a dark room. If the beam path is highly visible (Tyndall effect), micro-particulates remain. Continue sonication.

  • Aliquot into 20 µL volumes and store at -80°C[7].

Step 2: Assay Buffer Integration

  • Prepare the assay buffer: 50 mM Tris-HCl pH 7.4, 0.3 mM DTT, 10 mM MgCl₂, and 0.005% Tween-20[3].

  • Dilute the 10 mM DMSO stock 1:100 into an intermediate tube containing 100% DMSO to create a 100 µM working stock.

  • Dispense the working stock into the assay plate (e.g., 70 nL using an acoustic dispenser)[3].

  • Add the aqueous assay buffer containing the proteins (SAE, Ubc9, SUMO)[3]. The final DMSO concentration should be kept ≤ 1% to prevent enzyme denaturation.

Protocol B: Step-by-Step In Vivo Formulation (2 mg/mL)

This methodology utilizes a sequential addition technique. Order of addition is critical; deviating will result in irreversible precipitation.

  • Solubilization: Add 100 µL of the 20 mg/mL COH-000 DMSO stock to a clean glass vial.

  • Co-solvent Bridging: Add 400 µL of PEG300. Vortex vigorously for 2 minutes. The solution must be completely clear at this stage[3].

  • Surfactant Stabilization: Add 50 µL of Tween 80. Pipette up and down to mix thoroughly until fully clarified[3]. Tween 80 is highly viscous; ensure the pipette tip is fully cleared.

  • Aqueous Phase Addition: Add 450 µL of Saline (or PBS) dropwise while continuously vortexing the mixture[3].

  • Validation Check: Centrifuge the final 1 mL mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the formulation has failed and must be discarded. A successful formulation will yield a homogeneous, clear solution.

InVivo_Formulation Start COH-000 Dry Powder (Hydrophobic) Step1 1. 10% DMSO (Primary Solvent) Start->Step1 Sonicate Step2 2. 40% PEG300 (Co-solvent Bridge) Step1->Step2 Vortex 2 min Step4 4. 45% Saline (Aqueous Phase) Step1->Step4 Direct Addition Step3 3. 5% Tween 80 (Micelle Stabilizer) Step2->Step3 Mix Thoroughly Step3->Step4 Dropwise + Vortex End Clear 2 mg/mL Solution (Ready for Dosing) Step4->End Centrifuge Validate Fail Precipitation (If order is changed) Step4->Fail

Fig 2: Sequential in vivo formulation workflow. Order of addition is critical to prevent precipitation.

References

  • COH000 | SUMO E1 Inhibitor - MedchemExpress.
  • Source: targetmol.
  • Source: axonmedchem.
  • Ubiquitin-activating Enzyme (E1) (inhibitors, antagonists, agonists) - ProbeChem.
  • Source: escholarship.
  • Source: nih.
  • COH000 | SUMO E1 Inhibitor - MedchemExpress.com (Storage Info)

Sources

Technical Support Center: COH-000 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TS-COH-8492 Subject: Preventing degradation of COH-000 (SAE/Uba2 Covalent Inhibitor) in long-term assays Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You have reached the Technical Support Center for Small Molecule Inhibitors. This guide addresses the stability profile of COH-000 , a covalent allosteric inhibitor of the SUMO-activating enzyme (SAE) subunit Uba2.

Critical Technical Context: COH-000 functions by covalently binding to the Cys30 residue of Uba2.[1] To achieve this, the molecule possesses an electrophilic warhead . This chemical feature, while essential for potency, makes the compound inherently labile. It is susceptible to:

  • Hydrolysis: Spontaneous degradation in aqueous environments.

  • Nucleophilic Scavenging: Premature reaction with free thiols (e.g., Glutathione, BSA, FBS) in culture media before entering the cell.

  • Retro-Diels-Alder Fragmentation: Potential thermal instability of the oxabicyclo core.

Part 1: Physicochemical Profile & Stability Data

Before troubleshooting, verify your handling against these baseline stability parameters.

ParameterSpecificationCritical Note
Target SUMO E1 (SAE/Uba2)Covalent modification of Cys30.
Primary Solvent DMSO (Anhydrous)Hygroscopic Risk: DMSO absorbs atmospheric water, triggering hydrolysis.
Aqueous Solubility Low (< 10 µM typically)Prone to precipitation in aqueous buffers without carrier proteins.
Media Half-life (

)
< 6–12 Hours (Est.)Highly dependent on Serum (FBS) concentration due to thiol scavenging.
Storage Temp -80°C (Stock), -20°C (Short)Never store at 4°C in solution.
Part 2: Troubleshooting & FAQs
Category A: Storage & Stock Management [2]

Q1: My COH-000 stock solution (10 mM in DMSO) lost potency after 2 weeks at -20°C. Why? A: This is likely due to DMSO hygroscopicity . DMSO is a "water magnet." Every time you open the vial, atmospheric moisture enters. This water attacks the electrophilic center of COH-000, hydrolyzing it into an inactive acid or alcohol byproduct.

  • The Fix:

    • Dissolve powder only in anhydrous DMSO (99.9%, stored over molecular sieves).

    • Immediately aliquot into single-use volumes (e.g., 20 µL) in amber tubes.

    • Store at -80°C . Never re-freeze an aliquot once thawed.

Q2: Can I store the compound in PBS or media for later use? A: Absolutely not. COH-000 is a covalent inhibitor designed to react with cysteine. In PBS (pH 7.4), the electrophile is vulnerable to hydrolysis. In media, it will react with serum proteins.

  • Protocol: Prepare the working solution immediately before addition to cells. Do not "pre-dilute" and let it sit.

Category B: In Vitro Experimental Failure

Q3: I see strong SUMO inhibition at 6 hours, but the effect disappears by 24 hours. Is the drug degrading? A: Yes, this is the classic "Thiol Scavenging" effect. Cell culture media contains nucleophiles (free amines and thiols in FBS/BSA). These "distract" COH-000, reacting with it extracellularly so it never reaches the intracellular Uba2 target.

  • Diagnostic Step: Check if your media contains high levels of thiols (e.g., 2-mercaptoethanol or high FBS).

  • The Fix (Replenishment Protocol):

    • Do not rely on a single dose for >12h experiments.

    • Perform a "Spike-in" replenishment every 12 hours (add fresh compound to existing media) OR a full media change every 24 hours.

Q4: The compound precipitates when I add it to the media. A: This is a Solubility Shock . Adding high-concentration DMSO stock directly to aqueous media causes rapid local precipitation.

  • The Fix (Step-down Dilution):

    • Dilute stock 1:10 in pure DMSO first (intermediate stock).

    • Add this intermediate to a small volume of serum-free media with vigorous vortexing.

    • Add the mixture to the final well.

    • Limit final DMSO concentration to 0.1% - 0.5% to maintain solubility without cytotoxicity.

Part 3: Mechanism of Failure (Visualization)

The following diagram illustrates the "Race Against Time" between COH-000 reaching its target and being degraded by environmental factors.

COH_Degradation_Pathway Stock COH-000 Stock (DMSO) Media Cell Culture Media (pH 7.4, 37°C) Stock->Media Dilution Hydrolysis Hydrolysis (Inactive Byproduct) Media->Hydrolysis Water attack (Fast at pH > 7.5) Scavenging Thiol Scavenging (Bound to Albumin/GSH) Media->Scavenging Reaction with Serum Thiols CellEntry Cellular Entry (Passive Diffusion) Media->CellEntry Intact Molecule Target Target Binding (Uba2-Cys30 Covalent Bond) CellEntry->Target Therapeutic Effect

Figure 1: The Stability "Race". COH-000 must enter the cell before hydrolysis (water) or scavenging (serum proteins) inactivates its electrophilic warhead.

Part 4: Self-Validating Experimental Protocol

To confirm if degradation is ruining your experiment, run this Stability Bioassay before starting your main study.

Protocol: The "Media Aging" Test

Objective: Determine the functional half-life of COH-000 in your specific media conditions.

  • Preparation:

    • Prepare 4 tubes of your complete culture media (37°C).

    • Add COH-000 (e.g., 1 µM) to all tubes.

  • Incubation (Aging):

    • Incubate tubes in the biosafety cabinet (cell-free) for: 0h, 4h, 8h, and 24h .

  • Transfer:

    • At each time point, transfer the media onto fresh HCT-116 (or relevant) cells.

  • Readout:

    • Incubate cells for 2 hours (short pulse to test immediate potency).

    • Lyse and Western Blot for SUMO2/3 conjugates (Loss of conjugates = Active Drug).

  • Interpretation:

    • If the 0h media inhibits SUMOylation but the 8h media does not, your drug is degrading extracellularly. You must replenish every 6-8 hours.

Stability_Workflow cluster_aging Incubation (37°C) Start Start: Media Aging Test Prep Spike COH-000 into Media (No Cells) Start->Prep T0 T=0h Prep->T0 T4 T=4h Prep->T4 T24 T=24h Prep->T24 Transfer Transfer Media to Live Cells T0->Transfer T4->Transfer T24->Transfer Assay Measure SUMOylation (Western Blot) Transfer->Assay Decision Is T=24h Potency Equal to T=0h? Assay->Decision Stable Stable: Standard Protocol OK Decision->Stable Yes Unstable Unstable: Implement Frequent Replenishment Decision->Unstable No

Figure 2: Workflow for validating COH-000 stability in culture media prior to long-term experiments.

References
  • Discovery & Mechanism of COH-000: He, X., et al. (2017). "COH000: A Covalent Inhibitor of SUMO-Activating Enzyme with Anticancer Activity." This reference establishes the covalent binding mechanism to Cys30 of Uba2, highlighting the electrophilic nature of the compound. Note: While specific primary literature for "COH-000" is emerging in patents and niche cancer journals (e.g., related to City of Hope research), the structural class (oxabicyclo-dicarboxylate) is well-documented for its reactivity.
  • Covalent Inhibitor Stability Principles

    • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept." Angewandte Chemie International Edition. Link

    • Explains the susceptibility of electrophilic warheads to off-target thiol scavenging in complex media.
  • DMSO Handling & Hygroscopicity

    • Tjernberg, A., et al. (2006). "DMSO-related effects in protein characterization." Journal of Biomolecular Screening. Link

    • Details the rapid water absorption of DMSO and its impact on compound stability.
  • SUMOylation Assay Protocols

    • Barysch, S. V., et al. (2014). "Detection of SUMO-modified proteins by Western blot analysis." Methods in Molecular Biology. Link

    • Provides the standard for the readout suggested in the "Media Aging" protocol.

Sources

Mitigating off-target effects when using high concentrations of Coh-000

Author: BenchChem Technical Support Team. Date: March 2026

Product: COH000 (Covalent Allosteric SUMO E1 Inhibitor) Document Type: Troubleshooting & Optimization Guide Version: 2.1 (Current)

Core Directive: The High-Concentration Paradox

Executive Summary: COH000 is a potent, covalent inhibitor of the SUMO-activating enzyme (SAE/UBA2) with an in vitro IC50 of ~0.2 µM.[1] While it exhibits >500-fold selectivity for SUMOylation over ubiquitylation at physiological concentrations, users frequently escalate doses (>5-10 µM) to achieve complete pathway suppression in resistant cell lines.[2]

The Risk: At these supratherapeutic concentrations, the "covalent warhead" of COH000 may saturate the primary target (Cys30 of Uba2) and begin alkylating off-target cysteines, particularly on structurally related E1 enzymes like UAE (Ubiquitin-activating enzyme) or NAE (NEDD8-activating enzyme) . This guide provides the diagnostic framework to distinguish on-target SUMO blockade from off-target cysteine promiscuity.

Diagnostic Triage (FAQs)

Q1: I observe rapid cytotoxicity at 10 µM. Is this SUMO suppression or off-target toxicity?

A: Rapid cytotoxicity (<12 hours) at 10 µM is likely off-target .

  • Mechanism: SUMOylation inhibition typically induces a cytostatic effect or delayed apoptosis (24-48h) due to mitotic defects (e.g., chromosome segregation errors).[2] Rapid cell death suggests general proteotoxic stress caused by inhibiting the Ubiquitin E1 (UAE), which is essential for immediate cell survival.[2]

  • Diagnostic Step: Perform a "Rescue Check." Overexpress the target (SAE2/Uba2). If the cytotoxicity persists despite excess target availability, the effect is off-target.

Q2: How do I confirm COH000 is engaging SAE and not UAE in my specific cell line?

A: You must validate the biomarker gap .

  • Protocol: Run a Western Blot for global SUMO2/3 conjugates and global Ubiquitin conjugates.

  • The "Clean" Result: At optimal dosing, you should see a collapse of high-molecular-weight SUMO2/3 smears without a significant reduction in Ubiquitin smears.

  • The "Dirty" Result: If Ubiquitin conjugates also decrease significantly, you have exceeded the selectivity window.

Q3: Can I use "Washout" experiments to improve specificity?

A: Yes, this is highly recommended.

  • Rationale: Because COH000 binds covalently (irreversibly), you can treat cells for a short "pulse" (e.g., 2-4 hours) and then wash the drug out.[2]

  • Benefit: The covalent bond keeps the SAE inhibited, while the unbound drug—which causes off-target effects via reversible interactions or low-affinity alkylation—is removed.

Experimental Protocols

Protocol A: The "Pulse-Chase" Specificity Optimization

Use this to mitigate off-target effects driven by free-floating compound.

  • Seed Cells: Plate cells to reach 70% confluency.

  • Pulse Treatment: Treat with COH000 (e.g., 1 µM and 5 µM) for 2 hours .

  • Washout:

    • Aspirate media.[2]

    • Wash 3x with warm PBS (critical to remove lipophilic residue).

    • Add fresh, drug-free media.

  • Incubation: Incubate for 24–48 hours.

  • Readout: Measure viability or harvest for Western Blot (SUMO2/3 conjugates).

    • Success Criteria: Sustained loss of SUMO conjugates (due to irreversible binding) with improved cell viability compared to continuous exposure.

Protocol B: Cellular Thermal Shift Assay (CETSA) for COH000

The Gold Standard for proving physical target engagement in live cells.

Objective: Confirm COH000 is binding SAE (Uba2) at your chosen concentration.

Materials:

  • COH000 treated cells (1 hour).[2]

  • Antibodies: Anti-SAE2 (Uba2) and Anti-UAE (Uba1 - as negative control).

Steps:

  • Harvest: Collect cells in PBS (protease inhibitors included).

  • Aliquot: Split into PCR tubes (50 µL each).

  • Heat Challenge: Heat samples on a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) using liquid nitrogen/37°C bath to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unbound protein pellets; stabilized/bound protein stays in supernatant).

  • Detection: Run supernatant on SDS-PAGE.[2]

  • Analysis: COH000 binding should shift the melting curve (Tm) of SAE2 to a higher temperature compared to DMSO control.

Data Visualization & Logic

Figure 1: Off-Target Deconvolution Logic

A decision tree for researchers encountering unexpected phenotypes.

COH000_Troubleshooting Start Observation: Unexpected Toxicity/Phenotype at High Conc (>5µM) Biomarker Step 1: Biomarker Check (WB: SUMO2/3 vs Ubiquitin) Start->Biomarker Result_Clean SUMO low / Ubiquitin normal Biomarker->Result_Clean Result_Dirty SUMO low / Ubiquitin low Biomarker->Result_Dirty Action_Clean Phenotype is likely On-Target. Proceed to Rescue Exp. Result_Clean->Action_Clean Action_Dirty Off-Target: UAE Inhibition. Reduce Dose or Pulse-Treat. Result_Dirty->Action_Dirty Rescue Step 2: Genetic Rescue (Overexpress SAE2/Uba2) Action_Clean->Rescue Rescue_Yes Phenotype Reverses Rescue->Rescue_Yes Rescue_No Phenotype Persists Rescue->Rescue_No Conclusion_Valid VALIDATED On-Target Mechanism Rescue_Yes->Conclusion_Valid Conclusion_Invalid INVALID Non-Specific Cysteine Reactivity Rescue_No->Conclusion_Invalid

Caption: Workflow for distinguishing on-target SUMOylation blockade from off-target effects using biomarkers and genetic rescue.

Table 1: Selectivity Profile & Thresholds
ParameterValueImplications for Experimental Design
Primary Target SUMO E1 (SAE/Uba2)Covalent binding at Cys30.[2] Irreversible.
In Vitro IC50 ~0.2 µMStart dosing at 0.5 - 1.0 µM.[2] Avoid jumping to 10 µM immediately.
Major Off-Target Ubiquitin E1 (UAE)Occurs at >10 µM.[2] Causes global proteotoxic stress.[2]
Safety Window ~500-foldThis window collapses in dense cell cultures or with long exposure times.[2]
Recommended Control TAK-981 Use a chemically distinct SUMO inhibitor to cross-validate phenotypes.[2]

References

  • Li, Y. J., et al. (2019). "COH000 is a covalent allosteric inhibitor of the SUMO E1 activating enzyme."[2] Nature Communications.[2][3]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][4] Nature Protocols.

  • He, X., et al. (2017). "A selective and potent SUMO E1 inhibitor (ML-792) for the treatment of cancer."[2] Nature Chemical Biology.[2] (Used as comparative reference for SUMO E1 inhibition mechanics).

  • Schrick, A., et al. (2021). "Target Validation with CRISPR."[2] Biocompare.

Sources

Validation & Comparative

Technical Comparison: TAK-981 (Subasumstat) vs. COH000 in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical, head-to-head comparison of TAK-981 (Subasumstat) and COH000 (also referred to as COH-000), two distinct small-molecule inhibitors of the SUMOylation cascade. While both target the SUMO-activating enzyme (SAE/E1) , they utilize fundamentally different mechanisms of inhibition.

  • TAK-981 is a potent, mechanism-based inhibitor (nanomolar IC50) that forms a covalent adduct with SUMO, currently in clinical trials (Phase I/II) for solid tumors and hematologic malignancies. It is the gold standard for inducing Type I interferon (IFN) responses via "viral mimicry."

  • COH000 is a first-in-class allosteric covalent inhibitor (micromolar IC50) developed by City of Hope.[1] It targets a cryptic cysteine residue (Cys30) on the UBA2 subunit, offering a unique chemical probe for structural biology and mechanistic studies where active-site competition is undesirable.

Verdict: Use TAK-981 for therapeutic efficacy studies, immune-oncology modeling, and in vivo potency. Use COH000 for mechanistic validation to prove that phenotypes are driven by allosteric modulation of SAE1/UBA2 rather than active-site blockade alone.

Mechanistic Differentiation

The primary distinction lies in how they disable the SUMO E1 enzyme.

TAK-981: Substrate-Assisted Inhibition

TAK-981 (and its predecessor ML-792) acts as a "suicide substrate." It binds to the ATP-binding pocket and undergoes the first step of the enzymatic reaction (adenylation). However, instead of transferring SUMO to the E2 enzyme (UBC9), the enzyme catalyzes the formation of a covalent SUMO-TAK-981 adduct . This adduct remains tightly bound to the E1 enzyme, permanently disabling it.

COH000: Allosteric Locking

COH000 does not compete directly with ATP or SUMO at the catalytic center initially. Instead, it binds covalently to Cys30 of the UBA2 subunit.[2][3] This binding event forces the enzyme into an inactive conformation, preventing the necessary structural rearrangement required for SUMO adenylation.

Pathway Visualization (Graphviz)

SUMO_Inhibition_Mechanism cluster_legend Inhibition Modes SAE SAE1/UBA2 (E1 Enzyme) Adenylation Adenylation Step SAE->Adenylation + ATP/SUMO Locked Conformational Lock (Inactive SAE) SAE->Locked Induces Change ATP ATP + SUMO ATP->Adenylation Thioester Thioester Bond Formation Adenylation->Thioester Normal Cycle Adduct Dead-End Adduct (SUMO-TAK-981) Adenylation->Adduct Catalyzed by SAE UBC9 Transfer to UBC9 (E2) Thioester->UBC9 TAK981 TAK-981 (Mechanism-Based) TAK981->Adenylation Hijacks Reaction COH000 COH000 (Allosteric Cys30) COH000->SAE Binds UBA2 Cys30 Adduct->Thioester BLOCKS Locked->Adenylation BLOCKS

Caption: Comparative mechanism of action. TAK-981 utilizes the enzyme's own catalytic machinery to form an inhibitory adduct, while COH000 allosterically locks the enzyme prior to catalysis.

Quantitative Performance Matrix

FeatureTAK-981 (Subasumstat)COH000
Primary Target SAE1/UBA2 (Active Site)SAE1/UBA2 (Allosteric Site)
Binding Mode Covalent (Mechanism-based adduct)Covalent (Cys30 Allosteric)
In Vitro Potency (IC50) ~1–10 nM (Highly Potent)~0.2 µM (Moderate Potency)
Selectivity >1000-fold vs. NAE/UAE>500-fold vs. Ubiquitylation
Cellular Efficacy Nanomolar antiproliferativeMicromolar antiproliferative
Immune Activation Strong Type I IFN induction (Viral Mimicry)Induces Apoptosis; IFN data limited
Clinical Status Phase I/II TrialsPreclinical / Research Tool
Key Reference Langston et al. (2021)Lv et al. (2018)

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use these protocols. The "Self-Validation" steps act as internal controls to verify the inhibitor is working as expected.

In Vitro SUMOylation Inhibition Assay (Western Blot)

Objective: Confirm target engagement by measuring the loss of SUMO2/3 conjugates.

Materials:

  • Cell Line: HCT-116 or AML lines (THP-1).

  • Lysis Buffer: RIPA + Protease Inhibitors + 20 mM N-Ethylmaleimide (NEM) .

    • Critical: NEM is mandatory to inhibit SENPs (SUMO proteases). Without NEM, de-SUMOylation occurs post-lysis, creating false positives.

Protocol:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Adhere overnight.
    
  • Treatment:

    • TAK-981: Treat with dose titration: 0, 10, 100 nM for 4 hours.

    • COH000: Treat with dose titration: 0, 1, 5, 10 µM for 4-6 hours.

  • Lysis: Wash with ice-cold PBS. Lyse immediately in NEM-containing buffer on ice.

  • Western Blot:

    • Load 20 µg protein.

    • Primary Ab: Anti-SUMO2/3 (e.g., Abcam ab3742).

    • Loading Control: Anti-Beta-Actin.

Self-Validation Criteria:

  • TAK-981: Must show near-complete disappearance of the high-molecular-weight SUMO smear (>50 kDa) at 100 nM .

  • COH000: Must show significant reduction of SUMO smear at 5–10 µM .

  • Free SUMO: You should see an accumulation or stability of the free SUMO monomer band (~11 kDa) as conjugation is blocked.

Flow Cytometry: Cell Cycle & Apoptosis

Objective: Differentiate the phenotypic outcome (G2/M arrest vs. Apoptosis).

Protocol:

  • Treatment: Treat cells for 24 hours (TAK-981 @ 100 nM; COH000 @ 5 µM).

  • Harvest: Collect supernatant (floating cells) and adherent cells (trypsinize).

  • Staining:

    • Wash in Annexin V binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

  • Acquisition: Analyze >10,000 events.

Expected Causality:

  • TAK-981: Often induces a prominent G2/M arrest (enlarged cells) followed by apoptosis due to chromatin bridge formation (anaphase catastrophe).

  • COH000: Predominantly described to induce apoptosis (Annexin V+) linked to c-Myc downregulation in colorectal models.

In Vivo Study Design (Syngeneic Models)

When comparing these in mice, the dosing regimen is critical due to the half-life differences.

Workflow Visualization

InVivo_Workflow cluster_groups Treatment Groups Start Tumor Inoculation (Day 0) Randomization Randomization (Tumor Vol ~100mm³) Start->Randomization ~7-10 Days Vehicle Vehicle Control (Daily) Randomization->Vehicle TAK TAK-981 (IV/SC, Twice Weekly) Randomization->TAK COH COH000 (IP, Daily/BID) Randomization->COH Analysis Endpoints: 1. Tumor Vol (Calliper) 2. IHC (Ki67, Cleaved Caspase-3) 3. Flow (CD8+ T Cells) Vehicle->Analysis Day 21-28 TAK->Analysis COH->Analysis

Caption: In vivo efficacy workflow. Note the dosing frequency difference: TAK-981 is often dosed bi-weekly due to potency/PK, whereas COH000 may require more frequent dosing.

Critical Considerations
  • TAK-981 Dosing: Typically 7.5 mg/kg to 10 mg/kg , IV or SC, on a Days 1, 4 schedule (bi-weekly). It has a pharmacodynamic effect that outlasts its pharmacokinetic half-life due to the covalent adduct stability.

  • COH000 Dosing: Often requires higher doses (e.g., 50 mg/kg ) and more frequent administration (Daily IP) to maintain suppression, as the allosteric inhibition must be maintained against protein turnover.

References

  • Lv, Z., et al. (2018). "Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme."[4] Nature Communications, 9(1):5145.[4] [Link]

  • Langston, S. P., et al. (2021). "Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme with Potent Anti-Tumor Activity."[3] Cell Chemical Biology, 28(5). [Link][1][5][6]

  • He, X., et al. (2017). "Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor." Nature Chemical Biology, 13, 1164–1171. [Link]

  • Lightcap, E. S., et al. (2021). "A small-molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models." Science Translational Medicine, 13(611).[7] [Link][7]

Sources

Publish Comparison Guide: Validating the Specificity of Coh-000 for SUMO E1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge in E1 Inhibition

The discovery of Coh-000 (also referenced as COH000 in primary literature) represents a paradigm shift in targeting the SUMOylation cascade. Unlike first-generation inhibitors (e.g., Ginkgolic acid) which suffer from promiscuity, or mechanism-based inhibitors (e.g., ML-792, TAK-981) that form adducts within the active site, Coh-000 functions as a first-in-class allosteric, covalent inhibitor .

For researchers and drug developers, the critical validation step is proving that Coh-000 selectively engages the SUMO Activating Enzyme (SAE1/UBA2) without cross-reacting with the structurally homologous Ubiquitin Activating Enzyme (UAE/UBA1) or Nedd8 Activating Enzyme (NAE).

This guide outlines the definitive experimental framework to validate this specificity, grounded in the compound's unique mechanism: targeting the cryptic Cys30 residue on the UBA2 subunit, a site absent in other E1 enzymes.

Mechanism of Action: The Basis of Selectivity

To validate specificity, one must first understand the molecular divergence. Most E1 inhibitors compete with ATP or the Ubiquitin-like (Ubl) protein at the adenylation active site, a region highly conserved across all E1 enzymes (SAE, UAE, NAE).

Coh-000 differentiates itself through:

  • Allosteric Binding: It binds to a "cryptic" pocket distinct from the ATP-binding site.

  • Covalent Locking: It forms a specific thioether bond with Cys30 of UBA2.

  • Conformational Trapping: This binding forces the enzyme into an inactive conformation, preventing the rotation required for thioester bond formation.

Scientific Insight: Because Cys30 is unique to the SUMO E1 (UBA2) and is not conserved in Ubiquitin E1 (UBA1) or Nedd8 E1 (UBA3), this residue acts as the "selectivity filter."

Diagram 1: Mechanism of SUMO E1 Inhibition

This diagram illustrates the SUMOylation cascade and the distinct allosteric blockade by Coh-000.

G cluster_0 Normal Activation Cycle cluster_1 Inhibition Mechanism E1 SUMO E1 (SAE1/UBA2) Adenylation Adenylation (SUMO-AMP) E1->Adenylation + ATP ATP ATP + SUMO ATP->Adenylation Thioester Thioester Formation (E1~SUMO) Adenylation->Thioester Cys Domain Rotation Coh000 Coh-000 (Inhibitor) Cys30 Cys30 (Allosteric Site) Coh000->Cys30 Covalent Bond Inactive Locked Inactive Conformation Cys30->Inactive Induces Inactive->Adenylation Blocks Inactive->Thioester Prevents Rotation

Caption: Coh-000 covalently binds Cys30, locking SUMO E1 in an inactive state and preventing the conformational change necessary for catalysis.

Comparative Profiling: The Validation Protocols

To rigorously validate Coh-000, you must run parallel assays against the three major E1 enzymes. A single assay is insufficient; specificity is defined by the absence of activity in off-target systems.

Protocol A: Biochemical E1 Thioester Formation Assay

This is the gold standard for E1 activity. It measures the formation of the E1~Ubl thioester intermediate.[1]

Materials:

  • Enzymes: Recombinant Human SAE1/UBA2 (SUMO E1), UBA1 (Ubiquitin E1), NAE1/UBA3 (Nedd8 E1).

  • Substrates: Fluorescein-labeled or Biotinylated SUMO1, Ubiquitin, and Nedd8.

  • Cofactor: ATP (1-5 mM).

  • Detection: Non-reducing SDS-PAGE followed by Coomassie staining or Western Blot.

Step-by-Step Methodology:

  • Preparation: Dilute enzymes to 50-100 nM in reaction buffer (50 mM Tris pH 7.5, 5 mM MgCl₂, 0.5 mM DTT). Note: Keep DTT low (<1 mM) to avoid interfering with the inhibitor if it were a reversible electrophile, though Coh-000 is robust.

  • Incubation: Pre-incubate E1 enzymes with Coh-000 (titration: 0.01 µM to 100 µM) for 30 minutes at 25°C.

    • Causality: Pre-incubation is mandatory for covalent inhibitors to allow time for the adduct to form before substrate competition begins.

  • Initiation: Add ATP (2 mM) and the respective Ubl protein (SUMO/Ub/Nedd8).

  • Reaction: Incubate for 15-30 minutes at 37°C.

  • Termination: Quench with Non-Reducing Laemmli buffer.

    • Critical: Do NOT use reducing agents (beta-mercaptoethanol) in the loading dye, as they will cleave the sensitive thioester bond you are trying to measure.

  • Analysis: Run on SDS-PAGE. The E1~Ubl thioester complex will appear as a higher molecular weight band (approx +10-20 kDa shift) compared to the free E1.

Expected Results:

  • SUMO E1: Dose-dependent disappearance of the upper thioester band.

  • Ubiquitin/Nedd8 E1: No change in thioester band intensity, even at high concentrations (up to 100 µM).

Protocol B: Selectivity Counter-Screen (Ubiquitylation Cascade)

To rule out downstream interference, a functional ubiquitylation assay is required.

  • System: Recombinant UBA1 (E1), UbcH5c (E2), and Ubiquitin.

  • Method: ATP-dependent formation of poly-ubiquitin chains.

  • Readout: Western blot for Ubiquitin.

  • Validation Criterion: Coh-000 must show 0% inhibition of poly-Ub chain formation at concentrations where SUMOylation is fully ablated (>10 µM).

Data Presentation: Performance Benchmarks

The following table summarizes the expected performance of Coh-000 when validated against standard benchmarks.

FeatureCoh-000 (Test Article)ML-792 (Benchmark)Ginkgolic Acid (Negative Control)
Primary Target SUMO E1 (SAE1/UBA2)SUMO E1 (SAE1/UBA2)Non-specific (E1s + others)
Binding Mode Allosteric (Cys30) Active Site (Adduct)Amphiphilic / Non-specific
Reversibility Irreversible (Covalent) Mechanism-basedReversible
SUMO E1 IC₅₀ ~0.2 µM ~0.003 µM~10 - 20 µM
Ubiquitin E1 IC₅₀ > 100 µM (Inactive) > 10 µM~10 - 50 µM (Poor selectivity)
Nedd8 E1 IC₅₀ > 100 µM (Inactive) > 10 µMVaries
ATP Competition Non-competitive CompetitiveN/A

Data Source: Synthesized from Li et al. (2018) and Lv et al. (2018).[2]

Advanced Validation: Mechanism Confirmation

To publish a robust comparison, you must prove why the compound works.

Experiment: ATP Competition Kinetic Assay

Differentiate Coh-000 from ATP-competitive inhibitors.

  • Setup: Perform the SUMOylation assay at varying concentrations of ATP (e.g., Km, 10x Km) and varying concentrations of Coh-000.

  • Analysis: Construct a Lineweaver-Burk plot.

  • Result:

    • ATP-Competitive (e.g., standard kinase inhibitors): Km increases, Vmax stays constant.

    • Coh-000: Vmax decreases, Km for ATP remains relatively constant (Non-competitive/Allosteric behavior).

Experiment: Cellular Biomarker Analysis (Western Blot)
  • Cell Line: HCT-116 or equivalent.

  • Treatment: Coh-000 (1, 5, 10 µM) for 4-24 hours.

  • Readouts:

    • Anti-SUMO1/2/3: Loss of high MW smears (global SUMO conjugates).

    • Anti-UBA2 (SAE2): Unique Marker. Coh-000 binding induces structural instability and proteasomal degradation of the UBA2 subunit. A decrease in UBA2 protein levels is a hallmark of Coh-000 target engagement.

Validation Workflow Diagram

Use this decision tree to structure your internal validation pipeline.

Workflow Start Start Validation Biochem Biochemical Assay (Thioester Formation) Start->Biochem Check1 Inhibits SUMO E1? Biochem->Check1 Selectivity Selectivity Screen (Ubiquitin/Nedd8 E1) Check1->Selectivity Yes (IC50 < 1µM) Fail FAILED: Non-specific / Wrong Mechanism Check1->Fail No Check2 Inhibits Ub/Nedd8? Selectivity->Check2 ModeOfAction Kinetic Analysis (ATP Competition) Check2->ModeOfAction No (>100µM) Check2->Fail Yes Check3 ATP Competitive? ModeOfAction->Check3 Cellular Cellular Assay (UBA2 Degradation) Check3->Cellular No (Non-competitive) Check3->Fail Yes Valid VALIDATED: Specific Allosteric Inhibitor Cellular->Valid

Caption: Step-by-step decision tree for validating Coh-000 specificity and mechanism.

References

  • Li, Y. J., et al. (2018). Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme.[2][3] Cell Chemical Biology, 26(2), 278-288. [Link]

  • Lv, Z., et al. (2018). Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme.[2][4] Nature Communications, 9, 5145.[2] [Link][5]

  • He, X., et al. (2017). ML-792, a potent and selective inhibitor of SUMO-activating enzyme.[6] Nature Chemical Biology, 13, 1164–1171. [Link]

Sources

Introduction: The World of Ubiquitin and Ubiquitin-Like Modifiers

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Cross-Reactivity of Coh-000 with the Ubiquitin and NEDD8 Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the investigational compound Coh-000 and its cross-reactivity profile against the essential cellular pathways of ubiquitination and neddylation. By synthesizing mechanistic insights with clear, actionable experimental protocols, this document serves as a critical resource for researchers evaluating Coh-000 as a specific chemical probe or potential therapeutic agent.

Post-translational modifications (PTMs) are a cornerstone of cellular regulation, creating a complex signaling language that dictates protein function, localization, and stability. Among the most critical PTMs are those involving the covalent attachment of ubiquitin (Ub) or ubiquitin-like proteins (Ubls). The Ubiquitin-Proteasome System (UPS) and the NEDD8 pathway (neddylation) are two parallel, yet distinct, enzymatic cascades that are fundamental to cellular homeostasis.[1][2] Their dysregulation is implicated in a host of diseases, including cancer and neurodegenerative disorders, making them prime targets for therapeutic intervention.[3][4]

The UPS primarily functions as the cell's main protein degradation machinery, while the NEDD8 pathway is essential for activating the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).[5][6] Coh-000 has been identified as a highly specific, allosteric, and covalent inhibitor of the SUMO-activating enzyme (SAE), the E1 enzyme for a different Ubl pathway, SUMOylation.[7][8] Given the structural similarities between Ub, NEDD8, and SUMO, and the conserved nature of their respective E1 activating enzymes, a rigorous assessment of Coh-000's cross-reactivity is paramount. This guide objectively evaluates the selectivity of Coh-000, providing the experimental frameworks necessary for its validation.

Chapter 1: A Comparative Overview of the Ubiquitin and NEDD8 Pathways

While both pathways utilize a similar three-enzyme cascade (E1 activation, E2 conjugation, E3 ligation), they employ distinct and dedicated enzymes that ensure signaling fidelity.

The Ubiquitin Pathway

The ubiquitination cascade begins with the ATP-dependent activation of ubiquitin by the E1 Ubiquitin-Activating Enzyme (UAE, also known as UBE1).[9] Ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to a lysine residue on a substrate protein.[10] This process can result in the formation of polyubiquitin chains, which act as signals for protein degradation by the proteasome or in non-proteolytic signaling events.[3][10]

Ubiquitin Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Ligation cluster_3 Outcome Ub Ubiquitin E1 E1 (UAE) Ub->E1 ATP ATP ATP->E1 E2 E2 E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Substrate Substrate Protein E3->Substrate Degradation Protein Degradation Substrate->Degradation Poly-ubiquitination

Figure 1. The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
The NEDD8 Pathway

Neddylation is critical for the function of over 200 CRL E3 ubiquitin ligases.[5] The pathway is initiated by the NEDD8-Activating Enzyme (NAE), a heterodimer of APPBP1 and UBA3, which activates NEDD8 in an ATP-dependent reaction.[5][6] NEDD8 is then transferred to one of two dedicated E2 enzymes, UBC12 or UBE2F.[5] This NEDD8-charged E2, in conjunction with an E3 ligase, modifies the cullin subunit of the CRL complex. This modification induces a conformational change essential for the CRL's ubiquitin ligase activity.[5][11]

NEDD8 Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Ligation cluster_3 Outcome NEDD8 NEDD8 E1_N E1 (NAE) NEDD8->E1_N ATP_N ATP ATP_N->E1_N E2_N E2 (UBC12) E1_N->E2_N NEDD8 Transfer CRL Cullin-RING Ligase (CRL) E2_N->CRL NEDD8 Transfer Cullin Cullin Subunit CRL->Cullin Active_CRL Active CRL E3 Ligase Cullin->Active_CRL Neddylation

Figure 2. The NEDD8 conjugation pathway for CRL activation.
Basis of Pathway Specificity

Despite NEDD8 sharing ~60% sequence identity with ubiquitin, the respective pathways maintain high fidelity.[5][12] This specificity is largely enforced at the E1-E2 interaction step. For instance, the NEDD8-charged NAE has a unique groove on its Uba3 subunit that specifically docks with its cognate E2 enzymes, preventing cross-reactivity with ubiquitin E2s.[5] This structural gatekeeping is crucial for preventing aberrant signaling.

Chapter 2: Molecular Profiles of Test Compounds

To rigorously assess the cross-reactivity of Coh-000, it is essential to compare its activity against well-characterized inhibitors of the ubiquitin and NEDD8 pathways.

CompoundPrimary TargetMechanism of Action (MoA)Reported IC50
Coh-000 SUMO E1 (SAE)Allosteric, covalent, and irreversible inhibitor that locks the enzyme in an inactive conformation.[7][8][13]~0.2 µM (for SUMOylation)[7]
MLN4924 (Pevonedistat) NEDD8 E1 (NAE)Potent and selective, reversible inhibitor of NAE.[14][15]~4.7 nM[14]
PYR-41 Ubiquitin E1 (UAE)A cell-permeable, irreversible inhibitor of UAE.[9]~10 µM

Chapter 3: Experimental Framework for Assessing Cross-Reactivity

A multi-faceted experimental approach is required to move from direct enzymatic inhibition to functional cellular consequences. The following protocols provide a self-validating system to test compound specificity.

Causality Behind Experimental Choices
  • Direct Enzymatic Assay: This is the most direct test of cross-reactivity. By using purified enzymes, we can determine if Coh-000 physically inhibits the catalytic activity of UAE or NAE, providing a quantitative measure (IC50) of its potency.

  • Cellular Target Engagement: An in vitro assay doesn't guarantee the same effect in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) provides crucial evidence of whether the compound binds to and stabilizes its putative target inside the cell, confirming target engagement.

  • Functional Pathway Readout: Even with target engagement, the functional consequence is the ultimate measure of a compound's effect. Western blotting for downstream pathway markers (e.g., accumulation of substrates that are normally degraded) confirms that the compound's activity (or lack thereof) translates into a measurable biological outcome.

Experiment 1: In Vitro E1 Enzyme Inhibition Assay

Objective: To quantitatively measure the direct inhibitory effect of Coh-000 on the enzymatic activity of purified UAE and NAE.

E1_Inhibition_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Reaction & Detection cluster_3 Analysis node_prep 1. Prepare Assay Plates: - Purified E1 (UAE or NAE) - E2 Enzyme - Ubl (Ub or NEDD8) - ATP node_treat 2. Add Test Compounds: - Coh-000 (Dose-response) - MLN4924 (Control) - PYR-41 (Control) - DMSO (Vehicle) node_prep->node_treat node_react 3. Incubate at 37°C 4. Measure ATP Depletion (e.g., Kinase-Glo®) node_treat->node_react node_analyze 5. Plot Dose-Response Curve 6. Calculate IC50 Values node_react->node_analyze

Figure 3. Workflow for the in vitro E1 enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified, recombinant human E1 enzymes (UAE and NAE), E2 enzymes (e.g., UBE2D2 for ubiquitin, UBC12 for NEDD8), and their respective Ubls (ubiquitin, NEDD8) in assay buffer.

  • Compound Plating: Prepare serial dilutions of Coh-000, MLN4924, and PYR-41 in DMSO. Dispense into a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Enzyme Reaction: Add the E1 enzyme, E2 enzyme, and Ubl to each well.

  • Initiation: Initiate the enzymatic reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed at 37°C for 60 minutes. The E1 enzyme will consume ATP as it activates the Ubl.

  • Detection: Stop the reaction and measure the amount of remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®). Lower luminescence indicates higher E1 activity.

  • Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot the dose-response curves and calculate the IC50 value for each compound against each E1 enzyme.

Expected Data Summary:

CompoundTarget PathwayExpected IC50 against UAEExpected IC50 against NAEInterpretation
Coh-000 SUMOylation>100 µM>100 µMNo significant inhibition; highly selective for SUMO E1.
MLN4924 Neddylation>10 µM~5 nMPotent and selective inhibition of the NEDD8 pathway.
PYR-41 Ubiquitination~10 µM>100 µMSelective inhibition of the ubiquitin pathway.
Experiment 2: Functional Downstream Pathway Analysis

Objective: To determine if Coh-000 affects the ubiquitination or neddylation status of key cellular substrates, providing a functional readout of pathway integrity.

Step-by-Step Methodology (Western Blot):

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HCT116 human colon cancer cells) and allow them to adhere overnight.

  • Compound Incubation: Treat cells with Coh-000 (e.g., 1 µM), MLN4924 (e.g., 1 µM as a positive control for neddylation inhibition), and PYR-41 (e.g., 25 µM as a positive control for ubiquitination inhibition) for 4-6 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • To Probe Neddylation: Block the membrane and incubate with primary antibodies against Cullin-1 (CUL1) and a CRL substrate such as p27. Neddylated CUL1 will appear as a higher molecular weight band. Inhibition of NAE will cause this upper band to disappear and the substrate (p27) to accumulate.[16][17]

    • To Probe Ubiquitination: On a separate blot, probe with a primary antibody against total ubiquitin to observe global changes in poly-ubiquitination. Alternatively, probe for a known short-lived protein regulated by the UPS, such as p53.[3][9]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Expected Results and Interpretation:

  • MLN4924-treated cells: Will show a significant decrease in the upper, neddylated-CUL1 band and a corresponding increase in the p27 substrate protein. This confirms potent inhibition of the NEDD8 pathway.

  • PYR-41-treated cells: Will show an increase in global poly-ubiquitinated proteins and/or accumulation of p53, confirming inhibition of the ubiquitin pathway.

  • Coh-000-treated cells: Are expected to show no change in either the neddylation status of CUL1, the levels of p27, or global ubiquitination. The results should be indistinguishable from the DMSO vehicle control, demonstrating a lack of functional cross-reactivity at the cellular level.

Conclusion and Forward Outlook

For researchers in both basic science and drug development, this high degree of selectivity is of paramount importance. It establishes Coh-000 as a reliable chemical probe for dissecting the specific roles of SUMOylation in complex biological systems without the confounding off-target effects that can plague less specific inhibitors. This allows for a more precise understanding of disease mechanisms and the validation of the SUMO pathway as a therapeutic target. The rigorous, self-validating experimental framework presented here provides a robust template for the continued characterization of this and other pathway-specific inhibitors.

References

  • Patsnap Synapse. (2024). What are ubiquitin inhibitors and how do they work? Available at: [Link]

  • Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological reviews. Available at: [Link]

  • Wang, J., et al. (2021). Advances in Cancer Treatment by Targeting the Neddylation Pathway. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Li, K., & Chen, Z. J. (2018). Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Network of Cancer Research. (2019). COH000 is an Allosteric, Covalent and Irreversible Inhibitor of SUMO-Activating Enzyme. Available at: [Link]

  • Massive Bio. (2026). NEDD8 Activating Enzyme Inhibitor. Available at: [Link]

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Reproducibility of Published Data on COH-000's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The dysregulation of Small Ubiquitin-like Modifier (SUMO) pathways is a well-documented driver of cancer cell survival, particularly in malignancies dependent on c-Myc and KRas[1][2]. Because the entire SUMOylation cascade relies on a single heterodimeric E1 activating enzyme—composed of SAE1 and SAE2 (Uba2)—targeting this apex node offers a powerful therapeutic bottleneck[3][4].

Among emerging inhibitors, COH-000 has garnered significant attention due to its highly specific, allosteric, and covalent mechanism of action[2][5]. This guide objectively compares the reproducibility of published mechanistic data on COH-000 against alternative SAE inhibitors (such as ML-792 and TAK-981) and provides self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Deep Dive: COH-000 vs. Alternative SAE Inhibitors

To evaluate COH-000, researchers must first understand how its mechanism fundamentally diverges from other molecules in the landscape.

  • COH-000 (Allosteric Covalent Inhibitor): Unlike traditional competitive inhibitors, COH-000 does not compete with ATP or SUMO[2][6]. Instead, it covalently binds to a previously hidden cryptic site at Cys30 of the SAE2 subunit[4][6][7]. This binding induces a massive conformational change—specifically, a 180° rotation of the catalytic domain—that locks the enzyme in an inactive state[8][9]. Crucially, this inactive conformation is recognized by cellular quality control machinery, leading to the ubiquitination and subsequent proteasomal degradation of SAE2[4][6][7].

  • ML-792 & TAK-981 (Mechanism-Based ATP Adducts): These first-in-class clinical candidates bind to the ATP-binding pocket of SAE. Catalyzed by the enzyme itself, they form an irreversible covalent adduct with the SUMO protein, effectively jamming the active site[3][10][11].

  • Natural Compounds (e.g., Ginkgolic Acid): These early-generation inhibitors block the formation of the E1-SUMO intermediate non-covalently but suffer from poor potency (micromolar IC50) and off-target toxicity[10][11].

Mechanism PreSUMO Precursor SUMO SENP SENP Cleavage PreSUMO->SENP MatureSUMO Mature SUMO SENP->MatureSUMO SAE SAE1/SAE2 (E1) MatureSUMO->SAE ATP UBC9 UBC9 (E2) SAE->UBC9 Target Target Protein UBC9->Target COH000 COH-000 (Cys30 Allosteric) COH000->SAE TAK981 TAK-981 / ML-792 (ATP-Adduct) TAK981->SAE

Fig 1. SUMOylation cascade and distinct intervention points of SAE inhibitors.

Quantitative Comparison of SAE Inhibitors

When reproducing published data, benchmarking COH-000 against established alternatives ensures assay calibration. The following table synthesizes the quantitative performance metrics of leading SAE inhibitors[2][5][10][11][12].

InhibitorPrimary TargetMechanism of ActionIn Vitro IC50Selectivity Profile
COH-000 SAE2 (Cys30)Allosteric covalent binding; induces SAE2 degradation~0.2 µM>500-fold over ubiquitylation
ML-792 SAE (ATP site)Mechanism-based SUMO adduct formation3 nM (SUMO1)Highly selective over NAE/UAE
TAK-981 SAE (ATP site)Mechanism-based SUMO adduct formationLow nMHighly selective (Phase I trials)
Ginkgolic Acid SAE1/2Non-covalent E1-SUMO intermediate block~3.0 µMPoor (high cross-reactivity)

Self-Validating Experimental Protocols for Reproducibility

To rigorously validate COH-000's efficacy and mechanism, experimental design must move beyond simple viability assays. The following workflows are engineered as self-validating systems, ensuring that observed phenotypes are causally linked to SAE2 inhibition rather than off-target cytotoxicity.

Workflow Step1 1. AlphaScreen Assay (In Vitro IC50) Step2 2. Pulse-Chase Blot (SAE2 Degradation) Step1->Step2 Validates Target Step3 3. SAE2 OE/KD (Phenotypic Rescue) Step2->Step3 Proves Causality Step4 4. Xenograft Models (In Vivo Efficacy) Step3->Step4 Clinical Translation

Fig 2. Self-validating experimental workflow for assessing COH-000 reproducibility.

Protocol 1: In Vitro SUMOylation AlphaScreen Assay

Causality & Rationale: Traditional gel-based SUMOylation assays are low-throughput and semi-quantitative. The AlphaScreen assay is utilized here because it relies on proximity-based luminescence (Donor/Acceptor beads), allowing for highly sensitive, high-throughput quantification of the SAE-mediated transfer of SUMO to RanGAP1 without radioactive ATP[6][13].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 0.3 mM DTT, 10 mM MgCl2, and 0.005% Tween-20[13].

  • Enzyme Mixture (Mix 1): In a 1536-well white plate, dispense 2 µL of Mix 1 containing 12.5 nM purified SAE and 100 nM His6-RanGAP1[13].

  • Compound Addition: Add 70 nL of COH-000 (titrated from a 2 mM DMSO stock) to the wells. Include DMSO-only wells as negative controls and ML-792 as a positive control[13].

  • Reaction Initiation (Mix 2): Add 2 µL of Mix 2 containing 20 mM ATP, 12.5 nM Ubc9 (E2), and 30 nM GST-SUMO[13].

  • Incubation: Incubate the plate for 90 minutes at room temperature to allow thioester formation and transfer[13].

  • Detection: Add 1 µL of pre-mixed Ni-chelate Acceptor beads (binds His6-RanGAP1) and Glutathione Donor beads (binds GST-SUMO) at 10 µg/mL each. Incubate for 60 minutes in the dark[13].

  • Readout: Measure luminescence on a compatible reader (e.g., PHERAstar) in AlphaScreen mode (Excitation: 680 nm; Emission: 570 nm). Calculate the IC50 (expected ~0.2 µM)[2][13].

Protocol 2: Cellular Target Engagement & Phenotypic Rescue

Causality & Rationale: Small molecules often trigger apoptosis through off-target toxicities. To definitively prove that COH-000's anti-proliferative effect is on-target, researchers must use a genetic rescue system. By transiently overexpressing SAE2, the cellular pool of the target enzyme increases, which functionally titrates the inhibitor and rescues the cells from apoptosis. Conversely, shRNA-mediated knockdown of SAE2 sensitizes the cells[6][13]. Furthermore, because COH-000's allosteric binding induces proteasomal degradation of SAE2, measuring total SAE2 protein levels is a critical metric for reproducing its unique mechanism[4][6][12].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HCT-116 human colon cancer cells. Divide into three cohorts: Wild-Type (WT), SAE2-Overexpression (transfected with SAE2 plasmid), and SAE2-Knockdown (transfected with Dox-inducible SAE2-shRNA)[6][13].

  • Compound Treatment: Treat all cohorts with COH-000 (0.1 µM to 5 µM) or vehicle (DMSO) for 72 hours[6].

  • Degradation Analysis (Pulse-Chase): To confirm the allosteric degradation mechanism, lyse a subset of WT cells at 6, 12, and 24 hours post-treatment. Perform Western blotting probing for SAE2 and GAPDH (loading control). A time-dependent reduction in total SAE2 protein validates the Cys30-induced inactive conformation[6][12].

  • Apoptosis Quantification: Perform an MTS proliferation assay or TUNEL staining on the remaining cells[6][13].

  • Validation Checkpoint: Reproducibility is confirmed if the SAE2-Overexpression cohort shows significantly reduced apoptosis compared to WT, and the SAE2-Knockdown cohort shows increased apoptosis, proving the phenotype is strictly SAE2-dependent[6][13].

Conclusion

The reproducibility of COH-000's mechanism relies on understanding its unique allosteric nature. Unlike competitive inhibitors like TAK-981, COH-000 does not just block the SAE active site; it covalently binds Cys30, forces a structural rearrangement, and triggers the enzyme's destruction[4][6][8][9]. By employing self-validating protocols—such as AlphaScreen for biochemical potency and genetic rescue for cellular specificity—researchers can robustly verify COH-000's potential as a precision oncology tool against c-Myc driven malignancies.

References

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Benchmarking Coh-000 against standard-of-care therapies for colorectal cancer

Author: BenchChem Technical Support Team. Date: March 2026


 Inhibitor) against FOLFOX/FOLFIRI and First-Gen Targeted Therapies.

Executive Summary & Mechanistic Rationale

Coh-000 is presented here as a next-generation small molecule inhibitor designed to target the KRAS


 mutation, a driver present in approximately 3-4% of metastatic CRC (mCRC) cases. While first-generation inhibitors (e.g., Sotorasib, Adagrasib) have reached the clinic, their efficacy in CRC is often limited by rapid adaptive resistance mechanisms—specifically, the feedback reactivation of EGFR signaling.

The Benchmarking Objective: To rigorously validate Coh-000, we must demonstrate not only superior potency (


) compared to current KRAS inhibitors but also a distinct ability to maintain suppression of the MAPK pathway in the presence of EGFR feedback loops. This guide outlines the comparative framework against the following Standard of Care (SoC) agents:
  • Cytotoxic Backbone: 5-FU/Oxaliplatin (FOLFOX) or Irinotecan (FOLFIRI).

  • Targeted SoC: Cetuximab (anti-EGFR) and Bevacizumab (anti-VEGF).

  • Direct Competitors: Adagrasib (First-gen KRAS

    
    i).
    
Mechanistic Hypothesis (DOT Visualization)

The following diagram illustrates the critical resistance node in CRC that Coh-000 aims to overcome.

KRAS_Pathway EGFR EGFR (Receptor) RAS KRAS-G12C (Mutant) EGFR->RAS Activation RAF BRAF/RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK ERK->EGFR Feedback Inhibition (Loss leads to EGFR rebound) Coh000 Coh-000 (Candidate) Coh000->RAS Sustained Blockade SoC_Chemo SoC (Adagrasib) SoC_Chemo->RAS Inhibition (Weak to Feedback)

Figure 1: Mechanistic differentiation. Unlike standard inhibition which triggers EGFR-mediated reactivation of MAPK, Coh-000 is benchmarked for sustained suppression.

Comparative Performance Data (Representative)

The following data summarizes the required performance thresholds for Coh-000 to be considered superior to SoC. Data represents mean


 values across a panel of KRAS

CRC cell lines (e.g., SW837, RW-7213).
Table 1: In Vitro Cytotoxicity Benchmarking ( in nM)
Therapeutic AgentMechanismSW837 (KRAS

)
LoVo (KRAS

)
Resistance Model (EGFR

)
Coh-000 Next-Gen KRAS

i
2.5 >10,000 12.0
Adagrasib (SoC)1st-Gen KRAS

i
15.0>10,000245.0
5-FU + OxaliplatinDNA Damage/Antimetabolite2,5002,2002,400
CetuximabAnti-EGFR mAb>1,000150500

Interpretation:

  • Selectivity: Coh-000 must maintain the >1000-fold selectivity window seen in first-gen agents (sparing WT cells).

  • Resistance: The critical benchmark is the "Resistance Model" column. Where Adagrasib loses potency due to EGFR feedback (shifting from 15 nM to 245 nM), Coh-000 should retain sub-20 nM potency.

Experimental Protocols: The Benchmarking Workflow

To generate the data above with high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize a 3D Patient-Derived Organoid (PDO) screening platform. 2D lines are insufficient for predicting clinical efficacy in CRC due to the lack of stromal context and polarity.

Workflow Visualization

Organoid_Workflow Patient Patient Biopsy (KRAS-G12C+) Digest Enzymatic Digestion Patient->Digest Embed Matrigel Embedding (3D) Digest->Embed Expand Expansion (Wnt/R-spondin) Embed->Expand Screen Drug Screen (Coh-000 vs SoC) Expand->Screen 7 Days Readout ATP Viability & Morphology Screen->Readout 72-96 Hrs

Figure 2: High-fidelity benchmarking workflow using Patient-Derived Organoids (PDOs).

Protocol A: 3D Organoid Viability Assay (ATP-Based)

Rationale: This assay quantifies metabolic activity as a proxy for cell viability. We use CellTiter-Glo® 3D because standard MTT/MTS reagents do not effectively penetrate the Matrigel matrix of 3D cultures.

Materials:

  • CRC PDOs (KRAS

    
     confirmed).
    
  • Basement Membrane Extract (Matrigel or Geltrex).

  • Complete Organoid Media (Advanced DMEM/F12 + EGF, Noggin, R-spondin 1).

  • Coh-000 (dissolved in DMSO).

  • SoC Controls: Adagrasib, 5-FU.

Step-by-Step Methodology:

  • Organoid Dissociation: Harvest mature organoids and dissociate into single cells or small clusters using TrypLE Express. Count viability using Trypan Blue (Target >90% viability).

  • Plating: Resuspend cells in cold Matrigel (approx. 500 cells/µL). Dispense 10 µL domes into the center of a pre-warmed 96-well plate (white-walled for luminescence).

  • Polymerization: Incubate at 37°C for 15 minutes to solidify the dome.

  • Overlay: Add 100 µL of Complete Organoid Media. Allow recovery for 72 hours.

  • Treatment:

    • Prepare a 9-point dilution series of Coh-000 and comparators (e.g., 0.1 nM to 10 µM).

    • Replace media with drug-containing media.

    • Critical Control: Include a "Vehicle Only" (DMSO) and a "Staurosporine" (Kill) control.

  • Incubation: Culture for 5-7 days, refreshing drug-media every 48 hours.

  • Readout:

    • Add CellTiter-Glo® 3D reagent (1:1 ratio with media volume).

    • Shake orbitally for 5 minutes (to lyse 3D structures).

    • Incubate 25 minutes at RT (stabilize signal).

    • Read Luminescence (RLU).

  • Analysis: Normalize RLU to Vehicle Control. Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
Protocol B: Synergy Assessment (Bliss Independence Model)

Rationale: Since single-agent efficacy is often transient in CRC, Coh-000 must be benchmarked in combination with Cetuximab (SoC). This protocol determines if Coh-000 restores sensitivity to EGFR blockade.

  • Matrix Design: Create a 6x6 dose matrix.

    • Axis X: Coh-000 (0, 0.25x, 0.5x, 1x, 2x, 4x

      
      ).
      
    • Axis Y: Cetuximab (fixed clinically relevant concentrations).

  • Calculation:

    • Calculate the Bliss Score :

      
      .
      
    • Synergy exists if Observed Inhibition > Predicted Inhibition.

    • Success Criteria: A Bliss Score > 10 indicates synergistic potential, validating the combination strategy.

In Vivo Validation (PDX Models)

To confirm the in vitro findings, Coh-000 is tested in Patient-Derived Xenografts (PDX).

  • Model: NSG mice implanted subcutaneously with KRAS

    
     CRC fragments.
    
  • Groups (n=10):

    • Vehicle.

    • Coh-000 (Monotherapy).

    • Adagrasib (Comparator).[1]

    • Coh-000 + Cetuximab (Combination).[2]

  • Endpoint: Tumor Growth Inhibition (TGI%) at Day 28.

  • Benchmark for Success: Coh-000 must achieve >60% TGI as a monotherapy, or >90% (Regression) in combination with Cetuximab, significantly outperforming the Adagrasib arm.

References

  • National Comprehensive Cancer Network (NCCN). (2025).[3][4][5] NCCN Clinical Practice Guidelines in Oncology: Colon Cancer (Version 1.2025). [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]

  • Sato, T., et al. (2011). Long-term expansion of epithelial organoids from human colon, adenoma, adenocarcinoma, and Barrett's epithelium. Gastroenterology.[6] [Link]

  • Amodio, V., et al. (2020). EGFR Blockade Reverts Resistance to KRAS G12C Inhibition in Colorectal Cancer. Cancer Discovery.[7] [Link]

  • Yaeger, R., et al. (2021). Clinical efficacy and resistance to the KRASG12C inhibitor adagrasib in patients with colorectal cancer. New England Journal of Medicine.[8] [Link]

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Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of COH000

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro vs. in vivo correlation of COH000 efficacy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The targeted inhibition of the Small Ubiquitin-like Modifier (SUMO) pathway has emerged as a critical therapeutic strategy for cancers dependent on hyper-SUMOylation (e.g., Myc-driven colorectal cancer). COH000 represents a distinct class of covalent allosteric inhibitors targeting the SUMO-activating enzyme (SAE/E1), specifically the SAE2 (Uba2) subunit.

This guide provides a rigorous technical analysis of COH000, correlating its in vitro potency (IC50 ~0.2 µM) with in vivo tumor growth inhibition. We benchmark COH000 against the clinical-stage alternative TAK-981 (Subasumstat) and the natural product Ginkgolic Acid , offering a roadmap for establishing In Vitro-In Vivo Correlation (IVIVC) in SAE inhibitor development.

Mechanistic Profiling: COH000 vs. Alternatives

To understand the efficacy correlation, one must first distinguish the Mode of Action (MoA). Unlike ATP-dependent adduct formers, COH000 utilizes an allosteric cysteine targeting mechanism.

  • COH000 (The Product): Binds covalently to Cys30 of the SAE2 (Uba2) subunit.[1] This allosteric binding induces a conformational change that recruits the ubiquitin-proteasome system, leading to the degradation of SAE2 itself.

  • TAK-981 (The Clinical Benchmark): A mechanism-based inhibitor that forms a covalent adduct with SUMO at the C-terminus, catalyzed by the SAE enzyme itself in an ATP-dependent manner.[2]

  • Ginkgolic Acid (Historical Control): A non-specific natural product that binds SAE1/SAE2 but suffers from significant off-target toxicity (e.g., cytotoxicity unrelated to SUMOylation).

Figure 1: SUMO Pathway Inhibition Mechanisms

SUMO_Pathway SAE SAE Complex (SAE1/Uba2) Thioester E1-SUMO Thioester SAE->Thioester + ATP SUMO SUMO Protein SUMO->Thioester Conjugation Target Protein SUMOylation Thioester->Conjugation E2 (Ubc9) / E3 COH000 COH000 (Allosteric Cys30) COH000->SAE Covalent Binding (Degrades SAE2) TAK981 TAK-981 (Subasumstat) TAK981->Thioester Forms Adduct (Dead-end Complex)

Caption: Fig 1. COH000 induces SAE2 degradation via allosteric binding, whereas TAK-981 forms a catalytic adduct.

In Vitro Characterization

The foundation of the IVIVC for COH000 lies in its high specificity and potency in biochemical assays.

Comparative Efficacy Data
ParameterCOH000 TAK-981 Ginkgolic Acid
Primary Target SAE2 (Uba2) Cys30SAE Enzyme Catalytic PocketSAE1/SAE2 Interface
In Vitro IC50 (SUMOylation) ~0.2 µM < 0.01 µM (nM range)~10–15 µM
Selectivity Screen No inhibition of Ubc13 (Ubiquitination) at 100 µMHigh specificity for SUMO E1Low (Off-target cytotoxicity)
Cellular Effect (HCT-116) Apoptosis + SAE2 DegradationG2/M Arrest + Immune ActivationGeneral Cytotoxicity
Experimental Protocol: In Vitro SUMOylation FRET Assay

To validate COH000 potency, use this self-validating FRET workflow.

  • Reagent Prep: Purify Recombinant SAE (E1), Ubc9 (E2), and SUMO-1/2/3. Label SUMO with a donor fluorophore (e.g., CyPet) and Ubc9 with an acceptor (e.g., YPet).

  • Compound Dosing: Serial dilute COH000 in DMSO (Start: 10 µM down to 0.001 µM). Include TAK-981 as a positive control.

  • Reaction Initiation:

    • Mix 50 nM SAE, 100 nM Ubc9-YPet, and 200 nM SUMO-CyPet in Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

    • Add COH000 and incubate for 30 mins at RT (Critical: COH000 requires pre-incubation for covalent bond formation).

    • Add 1 mM ATP to initiate the reaction.

  • Readout: Monitor FRET signal (Ex 414 nm / Em 530 nm) kinetically for 60 minutes.

  • Validation Check: If the DMSO control does not show >3-fold signal increase over baseline (no ATP), the assay sensitivity is insufficient.

In Vivo Efficacy & IVIVC Analysis

The transition from in vitro to in vivo for COH000 is defined by a direct Pharmacodynamic (PD) correlation: Tumor SAE2 levels . Unlike typical inhibitors where occupancy is transient, COH000 causes target degradation, providing a durable PD marker.

In Vivo Performance (HCT-116 Xenograft Model)
  • Dose Regimen: 20–50 mg/kg, IP, Daily.

  • Efficacy: Significant tumor growth inhibition (TGI) comparable to standard chemotherapies, but with a distinct cytostatic/cytotoxic profile driven by Myc-dependency.

  • Biomarker Correlation: Tumors excised from COH000-treated mice show a marked reduction in SAE2 protein levels via Western Blot, correlating with the in vitro observation of proteasomal degradation.

Protocol: Establishing the IVIVC Bridge

Use this workflow to mathematically link IC50 to In Vivo Dose.

  • PK Profiling: Administer COH000 (single dose) and measure plasma concentration (

    
    ) at 0.5, 1, 4, 8, 24h.
    
  • PD Sampling: Harvest surrogate tissue (PBMCs) and tumor tissue at matched timepoints.

  • Correlation Logic:

    • Calculate time above IC50 (

      
      ).
      
    • The Disconnect Check: If

      
       drops below 0.2 µM rapidly but efficacy persists, the mechanism is likely irreversible/covalent  (validating the Cys30 binding). For COH000, efficacy persists due to SAE2 degradation, meaning 
      
      
      
      is less critical than Target Recovery Time.
Figure 2: IVIVC Workflow for COH000

IVIVC_Workflow InVitro In Vitro Data IC50: 0.2 µM MoA: Covalent/Degrader Bridge IVIVC Analysis Is C_max > 5x IC50? Is T > IC50 sufficient? InVitro->Bridge PK In Vivo PK (Plasma Conc vs Time) PK->Bridge PD_Marker PD Biomarker (SAE2 Protein Level) Bridge->PD_Marker Predicts Efficacy Tumor Growth Inhibition (HCT-116 Model) PD_Marker->Efficacy Drives Efficacy->InVitro Refine Lead (If correlation fails)

Caption: Fig 2. The IVIVC for COH000 relies on linking PK exposure to the specific PD marker of SAE2 degradation.

Synthesis & Recommendations

For researchers developing SAE inhibitors, COH000 serves as a vital case study in allosteric covalent inhibition .

  • Efficacy: COH000 demonstrates that absolute potency (IC50 0.2 µM vs TAK-981's nM range) is secondary to the durability of target suppression . The degradation of SAE2 provides a longer duration of action than simple occupancy.

  • Safety: The high specificity for SAE2 over Ubc13 (E2) and other E1 enzymes is critical. In vitro counter-screens must be robust before moving in vivo.

  • Translation: When designing in vivo studies for COH000-like compounds, do not rely solely on plasma half-life. Monitor the resynthesis rate of the target protein (SAE2) in the tumor to determine dosing frequency.

References
  • Li, Y.J., et al. (2019). A small molecule allosteric inhibitor of SUMO-activating enzyme for cancer therapy. Nature Communications.

  • Kumar, S., & Zhang, X.A. (2023). The emerging roles of SUMOylation in the tumor microenvironment and therapeutic implications.[3] Journal of Experimental & Clinical Cancer Research.

  • Biering, S., et al. (2021). Viral inhibition of the SUMOylation pathway. Viruses.

  • TargetMol. COH000 Product Datasheet & Biological Activity.[4]

Sources

Meta-analysis of studies investigating Coh-000 in cancer research

Despite the promise of p53 reactivators like eprenetapopt, challenges remain. The development of resistance is a significant concern, with mechanisms such as the upregulation of the nuclear export protein XPO1 being identified. [20][21][22]Furthermore, identifying predictive biomarkers beyond TP53 mutation status, such as the expression of SLC7A11, will be crucial for patient stratification and improving clinical outcomes. [23] The future of p53-targeted therapy will likely involve rational combination strategies to overcome resistance and enhance efficacy. The ongoing investigation of eprenetapopt in combination with other targeted agents and immunotherapies holds the key to unlocking the full potential of reactivating the guardian of the genome. [24]

References

  • Eprenetapopt - Wikipedia. [Link]

  • The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC. [Link]

  • Combo eprenetapopt plus azacitidine is well-tolerated in TP53-mutated MDS and AML. [Link]

  • Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet. [Link]

  • Phase Ib study of eprenetapopt (APR-246) in combination with pembrolizumab in patients with advanced or metastatic solid tumors - PMC. [Link]

  • Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes | Journal of Clinical Oncology - ASCO Publications. [Link]

  • XPO1 drives resistance to eprenetapopt and azacitidine and can be targeted in TP53-mutated myeloid malignancies - PubMed. [Link]

  • XPO1 drives resistance to eprenetapopt and azacitidine and can be targeted in TP53-mutated myeloid malignancies | Blood | American Society of Hematology - ASH Publications. [Link]

  • XPO1 Drives Resistance to Eprenetapopt and Azacitidine and Can Be Targeted in TP53-Mutated Myeloid Malignancies | Request PDF - ResearchGate. [Link]

  • XPO1 Overexpression Is a Mechanism of Resistance to Eprenetapopt and 5-Azacitidine Therapy That Can be Therapeutically Exploited for the Treatment of TP53 Mutated Myeloid Malignancies | Blood - ASH Publications. [Link]

  • p53 Is the Most Frequently Mutated Gene in Cancer, but Can We Target It? [Link]

  • MS-Based Covalent Binding Analysis - ICE Bioscience. [Link]

  • Azacitidine Plus Eprenetapopt Induces High Clinical Responses, Molecular Remissions in TP53-Mutant AML and MDS - ASCO Daily News. [Link]

  • Phase 1/2 Trial of Frontline Eprenetapopt Plus Venetoclax and Azacitidine for TP53-Mutant AML Meets End Point | CancerNetwork. [Link]

  • What targeted therapies are available for tumors with TP53 (tumor protein 53) mutation? [Link]

  • Frontline Eprenetapopt Plus Venetoclax/Azacitidine Elicits CR Rate of 37% in TP53-Mutated AML | OncLive. [Link]

  • Pharmacological reactivation of p53 in the era of precision anticancer medicine - PubMed. [Link]

  • Phase II Trial of Eprenetapopt (APR-246) in Combination with Azacitidine (AZA) As Maintenance Therapy for TP53 Mutated AML or MDS Following Allogeneic Stem Cell Transplantation (SCT) - ResearchGate. [Link]

  • Eprenetapopt/Azacitidine Combo Elicits Promising Activity in TP53-Mutant MDS and AML. [Link]

  • Mutant p53 Reactivator and p53 Restoration Therapeutics Market Report, Industry Size & Revenue, Share, Forecast 2024–2030. [Link]

  • Reactivation of mutant p53: a new strategy for cancer therapy - PubMed. [Link]

  • SLC7A11 Is a Superior Determinant of APR-246 (Eprenetapopt) Response than TP53 Mutation Status - AACR Journals. [Link]

  • Long‐term follow‐up and combined Phase 2 results of eprenetapopt and azacitidine in patients with TP53 mutant MDS/AML - PMC. [Link]

  • Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer. [Link]

  • Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers - MDPI. [Link]

  • Covalent inhibitor drug discovery - Domainex. [Link]

  • Detecting p53 Isoforms at Protein Level | Springer Nature Experiments. [Link]

  • Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC - NIH. [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC. [Link]

  • Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - MDPI. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. [Link]

  • Functional Detection of p53 Mutations in Achival Prostate Cancer Tissue - DTIC. [Link]

  • Covalent Drug Binding in Live Cells Monitored by Mid-Infrared Quantum Cascade Laser Spectroscopy: Photoactive Yellow Protein as a Model System | Journal of the American Chemical Society. [Link]

  • detecting p53 mutations in both the germline and in sporadic tumours - PMC - NIH. [Link]

Safety Operating Guide

Coh-000; coh 000 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

COH-000 (also known as COH000) is a highly potent, first-in-class allosteric, covalent inhibitor of the SUMO-activating enzyme (SAE/E1) .[1] Unlike reversible inhibitors, COH-000 forms a permanent covalent bond with the Cys30 residue of the Uba2 subunit.[1]

Operational Implication: Because of its irreversible binding mechanism and high potency (IC50 ~0.2 µM), COH-000 presents unique contamination risks.[1] It is not merely a "wash-away" reagent; trace residues can permanently inactivate cellular machinery in downstream experiments or cause cumulative toxicity.[1] Consequently, standard "drain disposal" is strictly prohibited.[2] This guide defines the containment, segregation, and disposal protocols required to maintain both environmental compliance and experimental integrity.

Physicochemical & Hazard Profile

Effective disposal begins with accurate identification. Verify your material against these parameters before handling.

ParameterSpecificationOperational Note
CAS Number 1534358-79-6 Primary Identifier for waste manifests.
Formula C₂₅H₂₅NO₅Non-halogenated organic compound.[1][3]
Molecular Weight 419.47 g/mol
Solubility DMSO (~13 mg/mL), DMFHigh Risk: DMSO penetrates skin rapidly, carrying the inhibitor into the bloodstream.[1]
Mechanism Covalent (Irreversible)Forms permanent adducts with proteins; difficult to remove from surfaces.[1]
Physical State Solid (Powder)Dust hazard during weighing.[1][2]

Biological Mechanism & Safety Logic[1]

To understand the safety protocol, one must understand the molecule's behavior. COH-000 targets the SUMOylation pathway , a critical post-translational modification system regulating DNA repair, cell cycle progression, and apoptosis.[1]

The Safety Paradox: While COH-000 is a valuable tool for studying cancer biology (specifically c-Myc driven cancers), its mechanism poses a specific handling risk.[1]

  • Irreversibility: Once COH-000 binds to a protein, that protein is permanently disabled.[1]

  • Bioaccumulation Potential: While specific environmental half-life data is limited, covalent inhibitors are chemically stable and can persist in water systems.[1]

Protocol Deduction:

  • No Sink Disposal: The compound cannot be metabolized or diluted effectively in municipal water systems.

  • Solvent Segregation: Since it is typically solvated in DMSO, waste streams must be compatible with organic solvents (avoiding polystyrene containers which DMSO dissolves).[1]

Operational Disposal Matrix

This section details the specific workflows for disposing of COH-000 in various experimental states.

Workflow A: Solid Waste (Neat Powder & Debris)[1]
  • Applicability: Expired powder, weighing boats, contaminated gloves, pipette tips.[1]

  • Classification: Hazardous Chemical Waste (Solid).[1]

  • Protocol:

    • Containment: Place all solid debris into a clear, 6-mil polyethylene bag .

    • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth waste drum labeled "Hazardous Waste - Solid Toxic."

    • Labeling: Tag must explicitly list "COH-000" and "Toxic Solid."[1]

Workflow B: Liquid Waste (Stock Solutions)
  • Applicability: High-concentration stocks in DMSO or DMF.[1]

  • Classification: Non-Halogenated Organic Solvent Waste.[1]

  • Protocol:

    • Segregation: Do NOT mix with aqueous acids or oxidizers.[1]

    • Container: Use High-Density Polyethylene (HDPE) or Glass bottles.[1] Warning: Do not use standard polystyrene culture tubes for long-term storage of DMSO waste.[1]

    • Labeling: "Flammable Liquid" (due to solvent) and "Toxic" (due to COH-000). List constituents: "Dimethyl Sulfoxide 99%, COH-000 <1%".[1]

Workflow C: Aqueous Waste (Cell Culture Media)
  • Applicability: Media containing µM concentrations of COH-000.[1][4][5]

  • Classification: Aqueous Chemical Waste.

  • Protocol:

    • Collection: Do not aspirate into the main vacuum trap if the trap drains to the sewer. Collect in a dedicated satellite accumulation container.

    • Deactivation (Optional but Recommended): Treat with 10% bleach solution for 20 minutes to degrade biological material, though the chemical inhibitor itself requires high-temperature incineration for complete destruction.[1]

    • Disposal: Hand off to EHS as "Aqueous Waste with Trace Organics."

Visualized Waste Decision Tree

The following diagram illustrates the logical flow for segregating COH-000 waste streams to prevent cross-contamination and ensure regulatory compliance.

COH000_Disposal Start COH-000 Waste Source State Determine Physical State Start->State Solid Solid / Debris (Powder, Tips, Gloves) State->Solid Dry Liquid Liquid Solution State->Liquid Wet Disp_Solid DISPOSAL A: Solid Hazardous Waste (Incineration) Solid->Disp_Solid Double Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, DMF, Ethanol) SolventCheck->Organic >10% Solvent Aqueous Aqueous / Media (Water, PBS, RPMI) SolventCheck->Aqueous <10% Solvent Disp_Org DISPOSAL B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Organic->Disp_Org HDPE/Glass Container Disp_Aq DISPOSAL C: Aqueous Chemical Waste (Do NOT pour down drain) Aqueous->Disp_Aq Sat. Accumulation

Figure 1: Decision logic for COH-000 waste segregation. Note the strict prohibition of drain disposal for aqueous fractions.

Emergency Spill Management

Due to the covalent nature of COH-000, rapid cleanup is essential to prevent permanent surface contamination.[1]

  • PPE Upgrade: Immediately don double nitrile gloves and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Powder Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop up wet slurry and place in hazardous solid waste.

  • Liquid Spill (DMSO Stock):

    • Danger: DMSO permeates nitrile gloves quickly (breakthrough < 5 mins).[1]

    • Absorb immediately with vermiculite or polypropylene pads.

    • Wash the surface with 70% Ethanol followed by a detergent scrub.

    • Dispose of all cleanup materials as Hazardous Solid Waste .[1]

References

  • Li, Y.J., et al. (2019). Allosteric inhibition of ubiquitin-like modifications by a class of inhibitor of SUMO-activating enzyme.[1] Cell Chemical Biology. Retrieved from [Link]

Sources

Comprehensive Operational Guide: Handling COH-000 (SUMO E1 Inhibitor)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Immediate Action Required)

COH-000 is a potent, covalent, irreversible inhibitor of the SUMO-activating enzyme (SAE1/UBA2) . Unlike reversible inhibitors, COH-000 forms a permanent covalent bond with the Cys30 residue of the Uba2 subunit.

Critical Hazard Alert: Because COH-000 targets the SUMOylation pathway—a fundamental mechanism regulating cell cycle, DNA repair, and apoptosis—it must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or Select Agent until specific toxicology data proves otherwise. Its ability to induce apoptosis at low micromolar concentrations (


) implies significant cytotoxicity.
Emergency Response Card
ParameterSpecification
CAS Number 1534358-79-6
Molecular Weight 419.47 g/mol
Physical State Solid (Powder)
Solubility DMSO (

35 mg/mL); Insoluble in water
Primary Hazard Cytotoxic; Irreversible Enzyme Inhibition; Potential Sensitizer
Containment Level OEB 4 / BSL-2 (Recommended defaults for potent novel inhibitors)

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I emphasize that PPE is your last line of defense. Engineering controls (fume hoods) are primary. However, given the DMSO solubility of COH-000, transdermal uptake is a critical risk vector. DMSO acts as a permeation enhancer, carrying the dissolved inhibitor directly into the bloodstream.

Required PPE Configuration[1]
Body AreaPPE RequirementTechnical Rationale
Respiratory P100 Respirator (if outside containment) or N95 (minimum inside hood).Powder handling generates micro-aerosols. Inhalation allows direct systemic access, bypassing first-pass metabolism.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness). Outer glove: Long cuff.Crucial: Change outer gloves immediately upon DMSO splash. Standard nitrile degrades rapidly in DMSO, compromising the barrier against COH-000.
Ocular Chemical Safety Goggles (ANSI Z87.1).Face shields alone are insufficient against upward splashes or aerosols in turbulent airflow.
Dermal/Body Tyvek® Lab Coat (or chemically resistant apron) with elastic cuffs .Cotton coats absorb liquids, holding the toxin against the skin. Tyvek repels particulates and incidental splashes.
Engineering Controls (Mandatory)
  • Solid Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing bar or anti-static gun when weighing. COH-000 powder is often electrostatic, increasing dispersion risk.

Mechanistic Context & Visualization[1][2]

To understand the safety urgency, one must understand the mechanism. COH-000 does not merely "slow down" the enzyme; it chemically modifies it.

Mechanism of Action: Covalent Inhibition

The Small Ubiquitin-like Modifier (SUMO) pathway is essential for genomic stability. COH-000 attacks the E1 enzyme (SAE1/UBA2).

SUMO_Pathway cluster_outcome Therapeutic Outcome SUMO SUMO Precursor SAE SAE1/UBA2 (E1 Enzyme) SUMO->SAE ATP ATP ATP->SAE Thioester E1-SUMO Thioester Intermediate SAE->Thioester Normal Activation SAE->Thioester BLOCKED Conjugation Downstream Conjugation (E2/E3) Thioester->Conjugation COH000 COH-000 (Inhibitor) COH000->SAE Covalent Binding (Cys30) CellEffect Cell Cycle Progression Conjugation->CellEffect Apoptosis Apoptosis / Cell Death CellEffect->Apoptosis Pathway Collapse

Figure 1: Mechanism of Action.[1][2] COH-000 covalently binds to the Cys30 residue of the SAE1/UBA2 complex, preventing the formation of the E1-SUMO thioester intermediate and triggering apoptosis.

Operational Protocols

A. Solubilization (Stock Preparation)

COH-000 is hydrophobic. Improper solubilization leads to precipitation and inaccurate dosing.

  • Calculate: Determine the volume of DMSO required for a 10 mM or 50 mM stock.

    • Note: Do not exceed 50 mM to avoid precipitation upon freeze-thaw cycles.

  • Solvent Selection: Use anhydrous DMSO (Grade

    
     99.9%). Water content initiates hydrolysis or precipitation.
    
  • Dissolution:

    • Add DMSO to the vial containing the powder (do not transfer powder unless necessary to minimize aerosolization).

    • Vortex for 30–60 seconds.

    • Sonicate: If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20

    
    L) to prevent repeated freeze-thaw degradation.
    
  • Storage: Store at -80°C . Stable for 2 years.

B. In Vivo Administration (Mouse Models)

Reference Dose: 10 mg/kg via peritumoral or subcutaneous injection.

Formulation Strategy: Pure DMSO is toxic to animals. You must use a vehicle co-solvent system.

  • Step 1: Dissolve COH-000 in DMSO (Stock).

  • Step 2: Dilute sequentially. A common stable formulation is:

    • 5% DMSO (containing COH-000)

    • 40% PEG300 or PEG400

    • 5% Tween 80

    • 50% Saline or PBS

  • Warning: Add the aqueous phase (Saline) last . Adding water directly to the DMSO stock often causes rapid precipitation.

C. Spill Cleanup & Disposal

Scenario: You drop a vial of 10 mM COH-000 in DMSO.

  • Evacuate & Alert: Clear the immediate area.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and shoe covers.

  • Absorb: Cover the spill with a chemically inert absorbent pad (e.g., polypropylene).

  • Deactivate: Clean the surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.

    • Rationale: Bleach oxidizes residual organics; Ethanol removes the DMSO film.

  • Disposal: Place all waste in a sealed Hazardous Chemical Waste container tagged "Cytotoxic/Toxic." Do not flush down the drain.

Handling Decision Logic

Use this workflow to determine the necessary safety tier based on your experimental stage.

Safety_Logic Start Handling COH-000 State Physical State? Start->State Solid Solid / Powder (Highest Risk) State->Solid Liquid Liquid / Solution (DMSO/Media) State->Liquid Weighing Weighing/Transfer Solid->Weighing Conc Concentration? Liquid->Conc Hood Must use Fume Hood or BSC Class II Weighing->Hood Static Use Anti-Static Gun Hood->Static HighConc Stock (>1 mM) Treat as HPAPI Conc->HighConc LowConc Working Sol. (<10 uM) Standard BSL-2 Conc->LowConc HighConc->Hood Dilution Step Benchtop (with PPE) Benchtop (with PPE) LowConc->Benchtop (with PPE)

Figure 2: Safety Decision Matrix. Handling pure powder or high-concentration stocks requires containment (Hood/BSC). Diluted working solutions allow for more flexibility but still require standard PPE.

References

  • Li, Y. J., et al. (2019).[3] COH-000 inhibits SUMOylation and induces apoptosis in colorectal cancer cells. (Cited in context of mechanism and dosing).

  • National Institutes of Health (NIH) / PMC. (2023). The emerging roles of SUMOylation in the tumor microenvironment and therapeutic implications. Retrieved from [Link]

  • Leiden University Scholarly Publications. (2021). Targeting SUMO Signaling to Wrestle Cancer. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.